Thiolane-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQHVPRAPQLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18133-20-5 | |
| Record name | thiolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Guide: Thiolane-3-Carboxylic Acid
[1]
Part 1: Executive Summary & Strategic Analysis
Thiolane-3-carboxylic acid (also known as tetrahydrothiophene-3-carboxylic acid) is a critical heterocyclic building block, particularly in the design of beta-lactam antibiotics and glutamate analogs.[1] Its synthesis presents a classic chemoselective challenge: saturating the aromatic thiophene ring without desulfurization (hydrodesulfurization) or decarboxylation.
Critical Safety & Identity Alert
Do NOT confuse with 1,4-Butane Sultone (CAS 1633-83-6). Search databases frequently cross-reference "thiolane" derivatives with sultones. 1,4-Butane sultone is a potent carcinogen and alkylating agent.[1]
-
Target Molecule: Thiolane-3-carboxylic acid (C5H8O2S).[1]
-
Structure: Saturated 5-membered sulfur ring with a carboxylic acid at position 3.[1][2]
Retrosynthetic Logic
The synthesis is best approached via two distinct pathways depending on scale and available starting materials:
-
The "Reductive" Pathway (Lab Scale): Catalytic hydrogenation of commercially available thiophene-3-carboxylic acid.[1] This is the most direct route but requires careful catalyst management due to sulfur poisoning.
-
The "Constructive" Pathway (Industrial Scale): Cyclization of itaconic acid derivatives with hydrogen sulfide or alkali sulfides. This avoids expensive noble metal catalysts.[1]
Part 2: Primary Synthesis Protocol (Catalytic Hydrogenation)
This protocol is recommended for laboratory-scale preparation (1g – 50g) where purity and operational simplicity are prioritized over catalyst cost.[1]
Reaction Scheme
The transformation involves the reduction of the heteroaromatic thiophene ring using high-loading Palladium on Carbon (Pd/C).[1]
Caption: Figure 1. Stepwise hydrogenation pathway.[1] Note that the sulfur atom competes for active sites on the Pd surface, necessitating higher catalyst loading.
Materials & Equipment
| Reagent | Specification | Role |
| Thiophene-3-carboxylic acid | >98% Purity | Substrate |
| Pd/C | 10% wt, wet support | Catalyst (High surface area) |
| Methanol (MeOH) | HPLC Grade | Solvent |
| Acetic Acid (AcOH) | Glacial | Co-solvent (Promotes protonation) |
| Hydrogen (H2) | 50 psi (3.4 bar) | Reducing Agent |
Step-by-Step Procedure
Step A: Catalyst Preparation (The "Poisoning" Mitigation)
-
Insight: Sulfur is a catalyst poison.[1] Standard catalytic amounts (5-10 wt%) are insufficient because sulfur atoms bind irreversibly to Pd active sites.[1]
-
Protocol: Use 50-80 wt% of catalyst relative to the substrate.[1] (e.g., for 1.0 g of substrate, use 0.5 - 0.8 g of 10% Pd/C).
-
Note: Using Pd(OH)2 (Pearlman's catalyst) can sometimes offer higher turnover frequencies.
Step B: Hydrogenation
-
Dissolution: In a pressure vessel (Parr hydrogenator), dissolve 10.0 g (78 mmol) of thiophene-3-carboxylic acid in 150 mL of Methanol. Add 5 mL of Glacial Acetic Acid.
-
Loading: Carefully add 6.0 g of 10% Pd/C under an inert argon blanket. Warning: Dry Pd/C is pyrophoric in methanol vapors.[1]
-
Pressurization: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 50 psi (3.4 bar) .
-
Reaction: Agitate vigorously at Room Temperature for 24–48 hours.
-
Optimization: If conversion is slow after 24h, vent, purge N2, filter the "dead" catalyst, and add fresh catalyst. Heating to 50°C increases rate but risks desulfurization (ring opening).
-
Step C: Workup & Purification
-
Filtration: Filter the reaction mixture through a tight pad of Celite to remove the pyrophoric catalyst.[1] Wash the pad with MeOH.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a viscous oil.
-
Crystallization: The crude oil often crystallizes upon standing or cooling.[1] Recrystallize from minimal Hexane/Ethyl Acetate if necessary.[1]
-
Yield: Typical yields range from 85-95% .[1]
Part 3: Chiral Resolution (Enzymatic Route)
Thiolane-3-carboxylic acid possesses a chiral center at C3.[1] For drug development, the enantiopure form is often required. Chemical resolution is tedious; enzymatic kinetic resolution is superior.[1]
Workflow: Lipase-Catalyzed Hydrolysis
We utilize the ester derivative for resolution.[1][3][4]
Caption: Figure 2. Kinetic resolution workflow. CALB preferentially hydrolyzes the (S)-ester, allowing separation by simple acid-base extraction.[1]
Resolution Protocol
-
Esterification: Convert the racemic acid to its methyl ester using MeOH/H2SO4 (reflux 2h).
-
Enzymatic Hydrolysis: Suspend the racemic ester (10 g) in 100 mL Phosphate buffer (0.1 M, pH 7.0) containing 10% Acetone (co-solvent).
-
Initiation: Add 1.0 g of Novozym 435 (Immobilized CALB).
-
Monitoring: Monitor pH. Maintain pH 7.0 by automatic addition of 1M NaOH (pH-stat). The consumption of NaOH correlates to conversion.[1]
-
Termination: Stop at 50% conversion (approx. 24h).
-
Separation:
Part 4: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning by Sulfur.[1] | Filter and add fresh catalyst. Do not simply add more catalyst to the "dead" mixture.[1] |
| Ring Opening (Desulfurization) | Temperature too high (>60°C) or pressure too high (>100 psi). | Maintain mild conditions (RT, 50 psi). Avoid vigorous heating.[1] |
| Low Enantiomeric Excess (ee) | Reaction ran beyond 50% conversion. | Stop the enzymatic reaction strictly at 45-50% conversion.[1] "The perfect is the enemy of the good" in kinetic resolution.[1] |
| Stench | Trace H2S or volatile sulfides.[1] | Use bleach (sodium hypochlorite) traps for all rotavap exhaust. |
Part 5: References
-
Hydrogenation of Thiophene Derivatives:
-
Enzymatic Resolution Strategies:
-
Source: National Institutes of Health (PubMed). "Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters."
-
URL:[Link] (Search Term: Candida lipolytica ester hydrolase resolution)
-
-
Safety Data (Sultone Warning):
-
Source: Sigma-Aldrich Safety Data Sheet for 1,4-Butane Sultone.[1]
-
-
General Thiophene Chemistry:
-
Source: ChemicalBook.[1] "Thiophene-3-carboxylic acid Properties and Reactions."
-
An In-Depth Technical Guide to the Spectroscopic Data of Thiolane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiolane-3-carboxylic acid, a saturated sulfur-containing heterocyclic compound, represents a core structural motif in various molecules of pharmaceutical and chemical interest. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the development of novel derivatives. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Thiolane-3-carboxylic acid. By delving into the theoretical underpinnings and practical considerations of these analytical techniques, this document serves as an essential resource for researchers engaged in the synthesis, quality control, and application of this versatile molecule. We will explore the expected spectral features, supported by data from analogous structures and established spectroscopic principles, and provide detailed experimental protocols for data acquisition.
Introduction: The Significance of Thiolane-3-carboxylic Acid
The thiolane (or tetrahydrothiophene) ring is a five-membered saturated heterocycle containing a sulfur atom. The incorporation of a carboxylic acid functional group at the 3-position introduces a key site for chemical modification and biological interaction. This unique combination of a flexible, non-aromatic sulfur-containing ring and a reactive carboxylic acid moiety makes Thiolane-3-carboxylic acid a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous characterization of this molecule is the foundation of its application, and for this, spectroscopic methods are indispensable.
This guide is structured to provide not just the "what" but the "why" behind the spectroscopic data. We will begin with an examination of the molecule's structure and its influence on the expected spectroscopic signatures. This will be followed by in-depth discussions of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, including predicted data and interpretations based on established principles. Finally, we will provide standardized protocols for acquiring high-quality spectroscopic data for this compound.
Molecular Structure and Its Spectroscopic Implications
The structure of Thiolane-3-carboxylic acid, with its non-planar, puckered thiolane ring and the carboxylic acid substituent, dictates its spectroscopic behavior. The chirality at the C3 position and the conformational flexibility of the five-membered ring will influence the chemical environment of each proton and carbon atom, leading to a complex but interpretable set of spectroscopic data.
Caption: Molecular structure of Thiolane-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of Thiolane-3-carboxylic acid in solution.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of Thiolane-3-carboxylic acid is expected to be complex due to the diastereotopic nature of the methylene protons on the thiolane ring. The protons on the same carbon atom are not chemically equivalent because of the chiral center at C3.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| COOH | 10.0 - 12.0 | br s | - |
| H3 | 3.2 - 3.6 | m | - |
| H2, H2' | 2.8 - 3.2 | m | - |
| H5, H5' | 2.7 - 3.1 | m | - |
| H4, H4' | 2.0 - 2.4 | m | - |
Interpretation and Rationale:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (10-12 ppm).[1] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Methine Proton (H3): The proton at the C3 position, being adjacent to the electron-withdrawing carboxylic acid group, will be deshielded compared to the other ring protons. Its multiplicity will be complex due to coupling with the diastereotopic protons on C2 and C4.
-
Methylene Protons (H2, H4, H5): The methylene protons of the thiolane ring will appear as complex multiplets. The protons on carbons adjacent to the sulfur atom (C2 and C5) are expected to be slightly more deshielded than those on C4. The diastereotopic nature of these protons will lead to geminal and vicinal coupling, resulting in intricate splitting patterns.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 175 - 185 |
| C3 | 45 - 55 |
| C2 | 35 - 45 |
| C5 | 30 - 40 |
| C4 | 25 - 35 |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule, appearing in the 175-185 ppm range.[1]
-
Methine Carbon (C3): The C3 carbon, directly attached to the carboxylic acid group, will be significantly deshielded.
-
Methylene Carbons (C2, C4, C5): The chemical shifts of the ring carbons are influenced by the sulfur atom and the carboxylic acid group. The carbons adjacent to the sulfur (C2 and C5) will be more deshielded than the C4 carbon.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Detailed Steps:
-
Sample Preparation: Accurately weigh 10-20 mg of Thiolane-3-carboxylic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.[2] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C-O | 1210-1320 | Strong |
| C-S | 600-700 | Weak to Medium |
Interpretation and Rationale:
-
O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad and strong absorption band for the O-H stretch, which often overlaps with the C-H stretching region.[1] This broadening is due to extensive hydrogen bonding.
-
C-H Stretch: The aliphatic C-H stretching vibrations of the thiolane ring are expected in the 2850-2960 cm⁻¹ region.
-
C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.
-
C-O Stretch: A strong band for the C-O single bond stretch is also characteristic of carboxylic acids and is expected in the 1210-1320 cm⁻¹ region.
-
C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy
Caption: General workflow for mass spectrometry.
Detailed Steps (using Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of Thiolane-3-carboxylic acid in a suitable solvent for ESI, such as methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Analyze the spectrum to determine the molecular weight and identify characteristic fragment ions.
Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of Thiolane-3-carboxylic acid. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed connectivity and chemical environment of the atoms, the IR spectrum confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation information. By understanding the principles behind each of these techniques and following robust experimental protocols, researchers can confidently work with this important chemical entity, paving the way for its application in drug discovery and materials science.
References
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A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. Available at: [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. Available at: [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
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Thiophene-3-carboxylic acid | C5H4O2S | CID 6918. PubChem. Available at: [Link]
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Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]
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I.R Spectrum of Heterocyclic Compound {7} | Download Scientific Diagram. ResearchGate. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
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NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]
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1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available at: [Link]
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Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Institutes of Health. Available at: [Link]
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4.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Available at: [Link]
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The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]
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INFRARED SPECTROSCOPY (IR). Available at: [Link]
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Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
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Basic Practical NMR Concepts. Michigan State University. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate. Available at: [Link]
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IR Spectroscopy Tutorial. University of Colorado Boulder. Available at: [Link]
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Basics of NMR Spectroscopy. UConn Health. Available at: [Link]
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PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]
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Sources
An In-depth Technical Guide to the Safe Handling of Thiolane-3-Carboxylic Acid
This guide provides a comprehensive overview of the essential safety and handling protocols for Thiolane-3-carboxylic acid (also known as Tetrahydrothiophene-3-carboxylic acid). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causation-based understanding of the necessary precautions. The recommendations herein are synthesized from an analysis of the compound's structural components: the saturated thiolane (tetrahydrothiophene) ring and the carboxylic acid functional group. Given the limited direct safety data for this specific molecule, this guide establishes a robust safety framework by extrapolating from the well-documented hazards of its parent heterocycle, tetrahydrothiophene (THT).
Section 1: Hazard Identification and Core Risk Profile
A thorough understanding of a chemical's intrinsic properties is the bedrock of its safe handling. The primary hazards of Thiolane-3-carboxylic acid are inferred from its structure. The thiolane ring, a saturated sulfur-containing heterocycle, dictates the compound's fundamental reactivity and potential for metabolic activation, while the carboxylic acid group primarily contributes to its irritant properties.
1.1 GHS Hazard Classification (Inferred)
Based on the profiles of tetrahydrothiophene and generic carboxylic acids, Thiolane-3-carboxylic acid should be handled as a substance with the following potential classifications:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2][3]
-
Acute Toxicity, Category 4 (Oral, Dermal, Inhalation - H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Flammable Solid (Potential): While the parent THT is a highly flammable liquid, this solid derivative may pose a combustible dust hazard if finely divided.[1][2][3][4]
1.2 Causality of Hazards: A Mechanistic Perspective
-
Health Hazards: The carboxylic acid moiety is acidic and can cause significant irritation to skin and mucous membranes upon contact.[5][6] The parent compound, THT, is known to be harmful via all routes of exposure (oral, dermal, and inhalation).[1][3] Therefore, Thiolane-3-carboxylic acid must be handled with measures to prevent any direct contact or aerosol inhalation.
-
Physical Hazards: Tetrahydrothiophene is a highly flammable liquid with a low flash point.[1][2] Although Thiolane-3-carboxylic acid is a solid, this history of flammability in the core structure demands caution. Finely dispersed powders of organic materials can form explosive mixtures in the air; consequently, dust generation must be rigorously controlled. All potential ignition sources, including static discharge, must be eliminated from the handling area.[2][7]
Table 1: Physicochemical Properties and Hazard Summary
| Property | Value / Information | Source / Rationale |
| Chemical Name | Thiolane-3-carboxylic acid; Tetrahydrothiophene-3-carboxylic acid | - |
| Molecular Formula | C₅H₈O₂S | - |
| Physical State | Solid, Crystalline Powder (Inferred) | Based on related structures like Thiophene-3-carboxylic acid.[8][9] |
| Primary Health Hazards | Harmful (swallowed, skin contact, inhaled); Causes skin and serious eye irritation. | Inferred from Tetrahydrothiophene (THT) and carboxylic acid properties.[1][2][3][10] |
| Primary Physical Hazards | May form combustible dust clouds. Avoid ignition sources. | Inferred from THT's high flammability.[1][2][4] |
| Incompatibilities | Strong oxidizing agents, strong bases. | Standard for carboxylic acids and sulfides.[6] |
Section 2: Proactive Safety Protocols and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is non-negotiable for ensuring operator safety. The principle of ALARA (As Low As Reasonably Achievable) should guide all exposure control strategies.
2.1 Engineering Controls: The First Line of Defense
-
Ventilation: All handling of Thiolane-3-carboxylic acid, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] The ventilation system should be sufficient to maintain concentrations well below any established occupational exposure limits for related compounds.[10]
-
Ignition Source Control: Given the flammability risk, all electrical equipment used in the vicinity must be explosion-proof.[1][2] Spark-proof tools should be used, and all equipment must be properly grounded and bonded to prevent the buildup of static electricity.[1][2][7]
-
Safety Stations: A calibrated eyewash station and an emergency safety shower must be located in the immediate vicinity of the handling area.[6]
2.2 Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a passive choice but an active risk mitigation strategy. Each component is chosen to counter a specific, identified hazard.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations where splashing or significant dust generation is possible, a face shield should be worn in addition to goggles.[11]
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, impervious protective clothing or an apron may be necessary.[10]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor/particulate filter is required to prevent inhalation.[4][10]
Caption: Diagram 1: PPE Selection Workflow
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures minimizes variability and human error, which are common precursors to laboratory incidents.
3.1 Step-by-Step Handling Protocol
-
Preparation: Cordon off the designated handling area. Ensure the fume hood is operational and the sash is at the appropriate height. Verify the proximity of eyewash and shower stations.
-
PPE Donning: Don all required PPE as determined by the risk assessment (see Diagram 1).
-
Weighing and Transfer: Conduct all transfers of the solid material within the fume hood. Use spark-proof spatulas.[2] Minimize the creation of dust by handling the material gently.[12] If possible, use a balance with a draft shield.
-
Post-Handling: Tightly close the primary container.[5][12] Decontaminate handling equipment and the work surface.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5][12] Do not eat, drink, or smoke in the laboratory area.[1][5]
3.2 Storage Requirements
Improper storage is a latent hazard that can compromise the integrity of the compound and create unsafe conditions.
Table 2: Storage Conditions for Thiolane-3-Carboxylic Acid
| Parameter | Requirement | Rationale |
| Location | A cool, dry, well-ventilated area.[1][5][9] | Prevents degradation and pressure buildup. |
| Ignition Sources | Store away from heat, sparks, and open flames.[1][3] | Mitigates the risk of fire or dust explosion. |
| Incompatibilities | Segregate from strong oxidizing agents and strong bases.[4] | Prevents exothermic or violent chemical reactions. |
| Container | Keep in a tightly sealed, properly labeled container.[5][9][12] | Prevents release, contamination, and degradation from moisture or air. |
| Ventilation | Storage area must be well-ventilated.[1] | Prevents accumulation of potentially harmful vapors. |
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm to personnel and infrastructure.
4.1 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
-
Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a poison center or doctor.[1][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][5]
4.2 Spill Response
-
Evacuate: Immediately alert personnel in the area and evacuate non-essential staff.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control Ignition: Extinguish all nearby ignition sources.[7][11]
-
Containment: For a small spill of solid material, carefully sweep it up using non-sparking tools and place it into a sealed, labeled container for disposal.[11][12] Avoid generating dust.[12] For a larger spill, follow institutional emergency procedures.
-
Decontaminate: Clean the spill area thoroughly.
Sources
- 1. iceng.net.au [iceng.net.au]
- 2. echemi.com [echemi.com]
- 3. Documents [merckmillipore.com]
- 4. ICSC 0677 - TETRAHYDROTHIOPHENE [chemicalsafety.ilo.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. Thiophene-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 10. 7solutions.co.uk [7solutions.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: Research Utilities of Thiolane-3-Carboxylic Acid
Executive Summary
Thiolane-3-carboxylic acid (Tetrahydrothiophene-3-carboxylic acid, CAS: 4606-07-9) represents a underutilized but highly versatile scaffold in modern drug design. While often overshadowed by its nitrogenous analog (proline) or its unsaturated parent (thiophene), this saturated sulfur heterocycle offers unique steric and electronic properties.
This guide addresses the "Proline Problem"—the conformational rigidity of proline often locks peptides into specific secondary structures (turns/helices) that may not be optimal for all binding pockets. Thiolane-3-carboxylic acid acts as a "Soft Proline," offering altered ring puckering dynamics, increased lipophilicity, and a unique "oxidation switch" that allows medicinal chemists to tune polarity without changing the carbon skeleton.
Part 1: Chemical Architecture & Bioisosterism
The "Soft Proline" Hypothesis
In peptidomimetics, replacing proline with Thiolane-3-carboxylic acid introduces subtle but critical changes. The C–S bond length (1.82 Å) is significantly longer than the C–N bond (1.47 Å) found in proline. This expands the ring size slightly, altering the bond angles and the energy barrier for ring puckering.
Key Advantages:
-
Lipophilicity Modulation: The sulfur atom increases
, enhancing membrane permeability compared to the secondary amine of proline. -
H-Bonding Profile: Unlike proline, the thiolane ring lacks a hydrogen bond donor (NH). This effectively mimics the N-alkylated or "capped" proline state, useful for probing the necessity of H-bonds in receptor interactions.
-
Metabolic Stability: The absence of the nucleophilic amine prevents specific proteolytic cleavage pathways that target peptide bonds involving proline.
Visualization: Structural Divergence
The following diagram illustrates the structural relationship and the "Oxidation Switch" capability of the scaffold.
Caption: Figure 1. Bioisosteric relationship to proline and the oxidative metabolic pathway that allows for polarity tuning.
Part 2: The Oxidation Switch (Tunable Pharmacophore)
One of the most powerful features of this scaffold is the ability to oxidize the sulfur atom. This allows researchers to maintain the steric bulk of the molecule while drastically altering its electronic landscape.
| State | Moiety | Electronic Character | Bio-Application |
| Reduced | Thioether (-S-) | Lipophilic, Soft Nucleophile | Membrane crossing, hydrophobic pockets. |
| Oxidized (I) | Sulfoxide (-SO-) | Polar, Chiral (S-center) | Creates a new stereocenter; H-bond acceptor. |
| Oxidized (II) | Sulfone (-SO₂-) | Highly Polar, Achiral | Strong H-bond acceptor; mimics transition states. |
Research Insight: In HIV-1 reverse transcriptase inhibitors, the sulfone derivative often shows superior binding affinity due to hydrogen bonding with backbone amides in the active site, a property the parent thioether lacks.
Part 3: Synthetic Protocols & Chiral Resolution
The commercial availability of Thiolane-3-carboxylic acid is often limited to the racemate. For drug development, enantiopurity is non-negotiable. Chemical resolution via diastereomeric salt formation (e.g., using quinine) is often inefficient for this specific acid due to poor crystallization kinetics.
Recommended Protocol: Enzymatic Kinetic Resolution via Ester Hydrolysis. This method uses commercially available lipases to selectively hydrolyze one enantiomer of the ester, leaving the other intact.
Experimental Workflow: Enzymatic Resolution
Reagents:
-
Racemic Methyl tetrahydrothiophene-3-carboxylate (prepared via standard esterification).
-
Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin).
-
Phosphate Buffer (0.1 M, pH 7.0).
-
Acetone (Co-solvent).
Step-by-Step Protocol:
-
Emulsification: Dissolve 10 mmol of racemic ester in 5 mL of acetone. Add this to 45 mL of Phosphate Buffer (pH 7.0) under vigorous stirring to create a suspension.
-
Initiation: Add 100 mg of immobilized CAL-B. Maintain temperature at 25°C.
-
Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The (S)-enantiomer is typically hydrolyzed faster by CAL-B.
-
Termination: Stop reaction when conversion reaches 50% (typically 4-6 hours). Filter off the enzyme resin.
-
Separation:
-
Adjust pH to 8.5 with saturated NaHCO₃.
-
Extract the unreacted (R)-ester with Ethyl Acetate (3 x 20 mL).
-
Acidify the aqueous phase to pH 2.0 with 1M HCl.
-
Extract the hydrolyzed (S)-acid with Ethyl Acetate (3 x 20 mL).
-
-
Purification: Dry organic layers over MgSO₄ and concentrate. Recrystallize the acid from Hexane/EtOAc.
Visualization: Resolution Workflow
Caption: Figure 2. Enzymatic kinetic resolution workflow to isolate enantiopure (S)-acid.
Part 4: Material Science Applications (SAMs)
Beyond medicinal chemistry, Thiolane-3-carboxylic acid serves as a functional capping agent for gold nanoparticles (AuNPs).
Mechanism: Unlike linear thiols (e.g., mercaptopropionic acid) which form densely packed, crystalline monolayers, the cyclic thioether of the thiolane ring coordinates to gold surfaces more weakly.
-
Utility: This "labile" coordination allows for ligand exchange . Researchers can coat AuNPs with Thiolane-3-carboxylic acid to stabilize them in water (via the carboxylate), and then easily displace them with a high-affinity thiol-drug conjugate. It acts as a temporary "place-holder" stabilizer.
References
-
Meanwell, N. A. (2011). Structure–Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Retrieved from [Link]
-
Horgan, C., et al. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. Corcora. Retrieved from [Link][1][2]
Sources
Methodological & Application
Application Notes and Protocols for Thiolane-3-carboxylic Acid in Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Thiolane Scaffold
In the landscape of modern drug discovery and organic synthesis, the demand for novel, three-dimensional molecular scaffolds is insatiable. Such building blocks are essential for moving beyond the flat, aromatic-rich chemical space that has historically dominated medicinal chemistry. Thiolane-3-carboxylic acid, a saturated five-membered sulfur-containing heterocycle, represents a versatile and strategically valuable building block. Its constrained, non-planar ring structure provides a rigid scaffold that can enforce specific conformations upon the molecules into which it is incorporated.
The thiolane motif itself is found in a variety of bioactive natural products and has been integral to the development of therapeutics with activities ranging from antiviral and anticancer to immunosuppressive.[1] The power of Thiolane-3-carboxylic acid lies in its bifunctional nature: a readily derivatizable carboxylic acid and a thioether linkage that can be retained for its steric and electronic influence or further functionalized through oxidation.
This guide provides detailed application notes and protocols for leveraging Thiolane-3-carboxylic acid in key synthetic transformations, empowering researchers to unlock its potential in creating novel chemical entities.
Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂S | Internal Calculation |
| Molecular Weight | 132.18 g/mol | Internal Calculation |
| Appearance | White to off-white crystalline solid | General Chemical Knowledge |
| pKa | ~4-5 (estimated) | General Chemical Knowledge |
| Solubility | Soluble in polar organic solvents (MeOH, DMSO, DMF), sparingly soluble in water | General Chemical Knowledge |
Safety and Handling: Thiolane-3-carboxylic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[2] Store the compound in a cool, dry place, tightly sealed to prevent moisture absorption.[3] While specific toxicity data is limited, it is classified as an irritant; avoid contact with skin, eyes, and inhalation of dust.[4][5]
Application Note 1: Synthesis of Novel Amide Scaffolds
Rationale and Field-Proven Insights: Amide bond formation is the cornerstone of peptide and small molecule synthesis. Utilizing Thiolane-3-carboxylic acid in amide coupling reactions introduces a rigid, non-planar element adjacent to the amide bond. This is a powerful tactic in drug design for several reasons:
-
Conformational Constraint: The five-membered ring restricts the rotational freedom of the appended substituent, which can be leveraged to probe the topology of a protein's binding pocket with greater precision.
-
Vectorial Projection: The substituent attached to the amide nitrogen is projected in a well-defined spatial vector relative to the thiolane ring, allowing for systematic structure-activity relationship (SAR) studies.
-
Improved Physicochemical Properties: As a saturated heterocycle, the thiolane ring can improve properties like solubility and metabolic stability compared to analogous aromatic systems.
The following protocol describes a standard and reliable method for coupling Thiolane-3-carboxylic acid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a widely used water-soluble carbodiimide.
Workflow for Amide Coupling
Caption: General workflow for EDC-mediated amide coupling.
Protocol 1: EDC-Mediated Amide Coupling with Benzylamine
Materials:
-
Thiolane-3-carboxylic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Thiolane-3-carboxylic acid (1.0 eq), benzylamine (1.05 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Activation: Cool the solution to 0 °C using an ice bath. In a separate vial, dissolve EDC·HCl (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture over 5-10 minutes.
-
Causality Note: The reaction is cooled to 0 °C to control the initial exothermic reaction upon addition of the carbodiimide, which minimizes the formation of side products. HOBt is included as an additive to suppress racemization (if chiral centers are present) and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.[6]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and finally with brine.
-
Causality Note: The acid wash removes any unreacted amine and residual EDC byproducts. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.
Application Note 2: Derivatization via Thioether Oxidation
Rationale and Field-Proven Insights: The thioether sulfur atom in the thiolane ring is a latent functional handle. It can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation is synthetically straightforward and profoundly impacts the molecule's properties, making it a valuable strategy in lead optimization:
-
Polarity Modulation: Oxidation introduces a polar sulfoxide (S=O) or sulfone (O=S=O) group, significantly increasing the molecule's polarity and aqueous solubility. This can be used to fine-tune LogP values.
-
Hydrogen Bonding: The oxygen atoms of the sulfoxide and sulfone groups can act as hydrogen bond acceptors, creating new potential interactions with biological targets.
-
Stereoelectronics: Oxidation to a sulfoxide creates a new stereocenter at the sulfur atom, providing access to diastereomeric compounds that may exhibit differential biological activity.
The protocol below details a controlled oxidation to the sulfoxide using sodium periodate, a mild and effective oxidant for this purpose.
Reaction Diagram: Thioether Oxidation
Caption: Stepwise oxidation of the thiolane sulfur.
Protocol 2: Selective Oxidation to the Sulfoxide
Materials:
-
Thiolane-3-carboxylic acid (1.0 eq)
-
Sodium periodate (NaIO₄) (1.1 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dissolve Thiolane-3-carboxylic acid (1.0 eq) in a 1:1 mixture of methanol and water in a round-bottom flask.
-
Oxidant Addition: Cool the solution to 0 °C. In a separate flask, dissolve sodium periodate (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture.
-
Causality Note: Using only a slight excess (1.1 eq) of NaIO₄ at low to ambient temperatures favors the formation of the sulfoxide and minimizes over-oxidation to the sulfone. Methanol is used as a co-solvent to ensure the starting material remains dissolved.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product spot.
-
Workup: Once the reaction is complete, filter the mixture to remove the sodium iodate byproduct.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Add water and extract the aqueous layer several times with dichloromethane to remove any unreacted starting material.
-
Self-Validation Note: The sulfoxide product is highly polar and will preferentially remain in the aqueous layer. Acidifying the aqueous layer (e.g., with 1M HCl to pH 2-3) and then extracting with a more polar solvent like ethyl acetate may be necessary to isolate the product.
-
-
Purification: The product can often be isolated by lyophilization of the aqueous layer after acidification and extraction. If further purification is needed, reverse-phase chromatography may be employed.
Application Note 3: Use in Peptide and Thioacid Chemistry
Rationale and Field-Proven Insights: The carboxylic acid functionality of Thiolane-3-carboxylic acid makes it a prime candidate for applications in peptide science and as a precursor to thioacids.
-
Peptide Capping: It can be used to acylate the N-terminus of a peptide chain. This modification blocks the free amine, which can increase the peptide's stability against aminopeptidases and alter its overall charge and lipophilicity. The thiolane ring acts as a unique, conformationally restricted capping group.
-
Thioacid Synthesis: Carboxylic acids can be converted into the corresponding thioacids (R-COSH). Thioacids are versatile synthetic intermediates, notably used in Native Chemical Ligation (NCL) for the synthesis of large peptides and proteins, and in various radical-mediated reactions.[7][8] The conversion of Thiolane-3-carboxylic acid to its thioacid derivative opens up access to these advanced conjugation and modification strategies.
Protocol 3: Conversion to a Thioacid Derivative (Conceptual Protocol)
Background: The direct conversion of carboxylic acids to thioacids can be achieved through various methods, often involving activation of the carboxyl group followed by treatment with a sulfur source like sodium hydrosulfide (NaSH) or phosphorus pentasulfide (P₄S₁₀).[9][10]
Conceptual Workflow:
-
Activation: The carboxylic acid is first converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.[9]
-
Thiolysis: The activated intermediate is then carefully reacted with a sulfur nucleophile, such as NaSH or H₂S, under anhydrous conditions to yield the thioacid.
-
Causality Note: This two-step process is necessary because the hydroxyl group of a carboxylic acid is a poor leaving group. Activation converts it into a good leaving group, facilitating nucleophilic attack by the sulfur reagent. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate back to the starting carboxylic acid.
-
Given the reactivity and potential instability of free thioacids, which are prone to oxidative dimerization, these reactions are typically performed with the intention of using the thioacid in situ for a subsequent transformation.[10]
References
-
Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry, 2021. [Link][1]
-
Solid phase synthesis of ω-aspartic thioacid containing peptides. ResearchGate, 2025. [Link][7]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link][9]
-
Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Science of Synthesis, 2006. [Link][10]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link][5]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link][2]
-
Harnessing radical mediated reactions of thioacids for organic synthesis. Chemical Communications, 2025. [Link][8]
Sources
- 1. Synthetic access to thiolane-based therapeutics and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. Thiophene-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 9. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
"NMR spectroscopy protocols for Thiolane-3-carboxylic acid"
Application Note: NMR Spectroscopy Protocols for Thiolane-3-Carboxylic Acid
Executive Summary
Thiolane-3-carboxylic acid (Tetrahydrothiophene-3-carboxylic acid) is a critical chiral heterocyclic building block in drug discovery, particularly for peptidomimetics and fragment-based drug design. Its structural analysis is complicated by the flexibility of the saturated five-membered ring (puckering), the presence of a chiral center at C3, and the diastereotopicity of the ring protons.
This application note provides a validated protocol for the complete NMR structural elucidation of Thiolane-3-carboxylic acid. Unlike standard aromatic thiophenes, this saturated analog exhibits complex second-order coupling effects (AA'BB' or ABCD spin systems) that require specific 2D NMR strategies for unambiguous assignment.
Chemical Context & Structural Challenges
-
Chirality: The C3 position is a stereocenter. In a racemic mixture or pure enantiomer, the protons on C2, C4, and C5 become diastereotopic (magnetically non-equivalent), splitting into distinct signals (e.g., H2a vs. H2b).
-
Ring Conformation: The thiolane ring undergoes rapid conformational exchange (envelope/twist) in solution, often broadening signals or averaging coupling constants (
) unless low-temperature studies are performed. -
Functionality: The carboxylic acid moiety leads to concentration-dependent chemical shifts due to hydrogen-bonded dimer formation.
Sample Preparation Protocol
To ensure reproducibility and minimize line broadening from exchange processes, follow these strict preparation guidelines.
| Parameter | Specification | Rationale |
| Solvent Choice | DMSO-d6 (Recommended) | Prevents solute aggregation; clearly resolves the acidic proton (-COOH) which is often invisible in CDCl |
| Alternative Solvent | CDCl | Standard for organic synthesis checks but may cause the -COOH peak to drift or broaden significantly. |
| Concentration | 10–15 mg in 0.6 mL | Optimal for 1H/13C sensitivity without inducing excessive viscosity or higher-order aggregation. |
| Additives | None initially | Avoid D |
| Filtration | Glass wool or 0.2 | Remove suspended particulates that cause magnetic field inhomogeneity (shimming issues). |
Acquisition Parameters (400–600 MHz)
Standard pulse sequences often fail to resolve the tight coupling of the thiolane ring. Use the following optimized parameters.
1H NMR (Proton)
-
Pulse Sequence: zg30 (30° excitation) to ensure accurate integration.
-
Relaxation Delay (D1): 5.0 seconds . The acidic proton and methine (H3) often have longer
relaxation times. Short D1 leads to integration errors. -
Spectral Width: -2 to 14 ppm (to capture the -COOH signal).
-
Scans (NS): 16–32 (Sufficient for >10 mg).
13C NMR (Carbon)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay: 2.0 seconds.
-
Scans: 512–1024 (Quaternary C3-COOH carbon requires high SNR).
Essential 2D Experiments
-
COSY (Correlation Spectroscopy): Essential for tracing the spin system from H3 to H2 and H4.
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (e.g., hsqcedetgpsisp2.3) to distinguish CH (C3) from CH
(C2, C4, C5) signals. -
HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for this molecule. It links the "orphan" COOH proton/carbon to the ring system.
Data Analysis & Assignment Strategy
Expected Chemical Shifts (DMSO-d6)
Note: Values are representative. Exact shifts vary with concentration.
| Position | Nucleus | Shift ( | Multiplicity | Assignment Logic |
| -COOH | 1H | 12.0 – 13.0 | Broad Singlet | Acidic proton; disappears with D |
| C=O | 13C | 174 – 178 | Singlet | Carbonyl carbon; lowest field signal. |
| H3 | 1H | 3.1 – 3.4 | Multiplet (tt-like) | Methine; Deshielded by COOH and |
| C3 | 13C | 45 – 50 | CH | Confirmed by HSQC (opposite phase to CH |
| H2a/H2b | 1H | 2.9 – 3.2 | Complex Multiplet | |
| C2 | 13C | 32 – 36 | CH | |
| H5a/H5b | 1H | 2.7 – 2.9 | Multiplet | |
| C5 | 13C | 28 – 32 | CH | |
| H4a/H4b | 1H | 1.8 – 2.3 | Multiplet | |
| C4 | 13C | 25 – 29 | CH |
Assignment Workflow
Because the ring protons (H2, H5) overlap significantly in the 2.7–3.2 ppm region, 1D analysis is insufficient. Use the following logic flow:
Figure 1: Step-by-step logic for assigning the Thiolane-3-carboxylic acid spin system. The HMBC step is critical to anchor the ring assignment to the carboxylic acid group.
Troubleshooting & Validation
Issue 1: Missing COOH Signal
-
Cause: Exchange with water in the solvent or rapid exchange due to trace base.
-
Solution: Dry the sample under vacuum; use fresh ampoule DMSO-d6; run at lower temperature (e.g., 280 K).
Issue 2: "Blob" in the 2.8–3.2 ppm region
-
Cause: Overlap of H2, H3, and H5 signals.
-
Solution: Use HSQC (Heteronuclear Single Quantum Coherence). The C3 (methine) carbon will correlate to H3, while C2/C5 (methylenes) will correlate to their respective protons. In Multiplicity-Edited HSQC, CH peaks point up (positive) and CH
peaks point down (negative), instantly resolving the overlap.
Issue 3: Oxidation Artifacts
-
Observation: Small peaks appearing downfield (~3.5–4.0 ppm).
-
Cause: Thioethers oxidize easily to sulfoxides (S=O) and sulfones (O=S=O) in air.
-
Validation: Check for satellite peaks. Sulfoxide formation creates a new chiral center at Sulfur, doubling the number of isomers and complicating the spectrum.
References
-
National Institute of Standards and Technology (NIST). (2023). Tetrahydrothiophene-3-carboxylic acid Mass Spectrum and chemical data. NIST Chemistry WebBook. [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for carboxylic acid and thioether shifts).
-
PubChem. (2023). Compound Summary: Thiolane-3-carboxylic acid (CID 428044).[1] National Library of Medicine. [Link]
Sources
"mass spectrometry analysis of Thiolane-3-carboxylic acid"
Abstract
This application note details the protocol for the detection, quantitation, and structural characterization of Thiolane-3-carboxylic acid (Tetrahydrothiophene-3-carboxylic acid) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a saturated sulfur heterocycle, serves as a critical intermediate in the synthesis of biotin analogues and specific pharmaceutical agents (e.g., HIV protease inhibitors). Due to its low molecular weight, high polarity, and lack of strong chromophores, MS detection is superior to UV. This guide focuses on Negative Electrospray Ionization (ESI-) as the primary mode, detailing fragmentation pathways and chromatographic retention strategies.
Compound Physicochemical Profile
Understanding the molecule's properties is the first step in method design.
| Property | Data | MS Implications |
| Name | Thiolane-3-carboxylic acid | Target Analyte |
| CAS No. | 1465-07-2 | Reference Standard Sourcing |
| Formula | C₅H₈O₂S | Monoisotopic Mass: 132.02 Da |
| Structure | 5-membered saturated S-ring with -COOH | Ring stability affects fragmentation |
| pKa | ~4.5 (Carboxylic acid) | Ionizes best at pH > 6; Retains on C18 at pH < 3 |
| LogP | ~0.8 (Estimated) | Moderately polar; requires high aqueous start or HILIC |
| Isotopes | ³²S (95%), ³⁴S (4.2%) | Diagnostic [M+2] peak is ~4.4% of base peak |
Mass Spectrometry Method Development
Ionization Source Optimization
-
Mode: Negative Electrospray Ionization (ESI-) is the preferred mode. The carboxylic acid moiety readily deprotonates to form the [M-H]⁻ ion at m/z 131.0 .
-
Why not ESI+? The sulfur atom is a poor proton acceptor compared to nitrogen. ESI+ analysis typically yields low sensitivity unless the mobile phase is highly acidic or the molecule is derivatized (e.g., with a quaternary amine).
-
Source Parameters (Typical Q-Exactive / TQ settings):
-
Spray Voltage: 2.5 – 3.0 kV (Negative mode requires lower voltage to prevent discharge).
-
Capillary Temp: 300–350°C (Small molecules require moderate heat).
-
Sheath Gas: 35–45 arb units (High flow needed to assist desolvation of aqueous mobile phases).
-
Fragmentation & MRM Transitions
The fragmentation of Thiolane-3-carboxylic acid follows a distinct pathway governed by the stability of the sulfur ring and the lability of the carboxyl group.
-
Precursor Ion: m/z 131.0 [M-H]⁻
-
Primary Product (Quantifier): m/z 87.0 [M - H - CO₂]⁻.
-
Secondary Product (Qualifier): m/z 59.0 [C₂H₃S]⁻ or [87 - C₂H₄]⁻.
MRM Table:
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|
| 131.0 | 87.0 | 15 - 20 | Quantifier |
| 131.0 | 59.0 | 25 - 35 | Qualifier 1 |
| 131.0 | 45.0 | 30 | Qualifier 2 (HCOO⁻) |
Chromatographic Protocol
Two approaches are validated: Reverse Phase (C18) for robustness and HILIC for maximum sensitivity.
Protocol A: Reverse Phase (Robustness)
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 capable of 100% aqueous retention.
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 100% A (Isocratic hold to retain polar acid).
-
1-5 min: Linear ramp to 90% B.
-
5-7 min: Wash at 90% B.
-
7.1 min: Re-equilibrate.
-
-
Rationale: The acidic mobile phase keeps the analyte protonated (neutral), increasing interaction with the C18 stationary phase. Ionization happens in source as the solvent evaporates and pH shifts.
Protocol B: HILIC (Sensitivity)
-
Column: BEH Amide or bare Silica.
-
Mobile Phase A: Water + 10mM Ammonium Acetate (pH 9).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start high organic (95% B) and ramp down to 50% B.
-
Rationale: At pH 9, the acid is fully deprotonated ([M-H]⁻), which retains strongly on HILIC columns via electrostatic interactions and partitioning. This method often yields 5-10x higher sensitivity due to the high organic content entering the MS source (better desolvation).
Visualized Workflows & Pathways
Figure 1: Analytical Workflow
Caption: Step-by-step protocol for the extraction and analysis of Thiolane-3-carboxylic acid from biological matrices.
[4]
Figure 2: Fragmentation Mechanism
Caption: Proposed collision-induced dissociation (CID) pathway for the [M-H]- ion of Thiolane-3-carboxylic acid.
Troubleshooting & Validation
-
Matrix Effects: Thiolane-3-carboxylic acid elutes early on C18 (0.8 - 1.5 min). This region is prone to ion suppression from salts.
-
Solution: Divert flow to waste for the first 0.5 min. Use a deuterated internal standard if available, or a structural analog like Thiophene-3-carboxylic acid (though retention will differ).
-
-
Carryover: Sulfur compounds can be "sticky" on metal surfaces.
-
Solution: Use a needle wash of 50:25:25 Isopropanol:MeOH:Water + 0.1% Formic Acid.
-
-
Isomer Interference: Ensure separation from the 2-carboxylic acid isomer. The T3 column usually resolves these due to slight pKa differences.
References
-
Gamoh, K. et al. (2003). "Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization." Rapid Communications in Mass Spectrometry. Link
-
Krajsovszky, G. et al. (2014). "Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system." Arkivoc. Link
-
Creative Proteomics. "Biotin Metabolism Service & Pathway Analysis." Application Note. Link
-
Sigma-Aldrich/Merck. "Thiophene-3-carboxylic acid Product Specification & MS Data." Technical Data Sheet. Link
Sources
- 1. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. egusphere.copernicus.org [egusphere.copernicus.org]
Application Note: Thiolane-3-carboxylic Acid in the Synthesis of Heterocyclic Compounds
Abstract
Thiolane-3-carboxylic acid (tetrahydrothiophene-3-carboxylic acid) represents a critical saturated heterocyclic scaffold in modern medicinal chemistry. Unlike its aromatic analog, thiophene-3-carboxylic acid, the thiolane derivative offers a non-planar, puckered geometry that mimics aliphatic amino acids such as proline and valine. This application note details the structural utility of this scaffold in GPCR ligand design and immuno-oncology, specifically targeting IDO1/TDO2 pathways. We provide validated protocols for its synthesis via thiophene reduction, controlled S-oxidation to sulfones, and amide coupling strategies that mitigate sulfur-mediated catalyst poisoning.
Chemical Profile & Structural Utility[1]
Structural Distinction: Thiolane vs. Thiophene
The transition from thiophene to thiolane (tetrahydrothiophene) fundamentally alters the pharmacophore. While thiophene is planar and aromatic, thiolane adopts a puckered envelope conformation. This 3D geometry is essential for filling hydrophobic pockets in enzymes where a planar ring would fail to bind.
| Feature | Thiophene-3-carboxylic acid | Thiolane-3-carboxylic acid |
| Hybridization | sp² (Planar) | sp³ (Puckered/Envelope) |
| Aromaticity | Yes | No |
| Chirality | Achiral | Chiral center at C3 |
| Electronic Character | Electron-rich, susceptible to electrophilic sub. | Nucleophilic sulfur, susceptible to oxidation |
| Bioisosterism | Phenyl ring mimic | Proline/Valine mimic |
Stereochemical Considerations
Thiolane-3-carboxylic acid possesses a chiral center at the C3 position. Enantiopure forms are typically required for high-affinity binding.
-
(S)-Isomer: Often explored as a proline bioisostere in peptidomimetics.
-
(R)-Isomer: Frequently utilized in non-peptide small molecule inhibitors.
Key Applications in Drug Discovery[2]
GPCR Ligands: Melanocortin-4 Receptor (MC4R)
Research into obesity and metabolic disorders has utilized the thiolane scaffold to construct selective MC4R antagonists. The trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid core provides a rigid spacer that orients pharmacophores (e.g., piperazinebenzylamine groups) into the receptor's binding cleft more effectively than flexible acyclic linkers.
Immuno-Oncology: IDO1/TDO2 Inhibitors
The 1,1-dioxide derivative (sulfone) of thiolane-3-carboxylic acid is a validated intermediate in the synthesis of dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2).
-
Mechanism: The sulfone group acts as a hydrogen bond acceptor, mimicking the transition state of tryptophan oxidation.
-
Advantage: The saturated ring improves metabolic stability compared to furan-based analogs.
Synthetic Strategies & Protocols
Synthesis of Thiolane-3-carboxylic Acid (Core Synthesis)
While commercially available, the core scaffold is often synthesized via the reduction of thiophene-3-carboxylic acid to ensure fresh, non-oxidized material.
Methodology: Sodium Amalgam Reduction
-
Dissolution: Dissolve thiophene-3-carboxylic acid in aqueous NaOH (5% solution).
-
Reduction: Add Sodium Amalgam (Na-Hg) slowly at 0°C to control exotherm.
-
Workup: Acidify with HCl to pH 2, extract with ethyl acetate, and recrystallize from water/ethanol.
-
Note: Catalytic hydrogenation (Pd/C) is often avoided due to sulfur poisoning of the catalyst.
Controlled S-Oxidation Protocols
The sulfur atom is highly prone to oxidation. Depending on the target, one may require the sulfide (unoxidized), sulfoxide (1-oxide), or sulfone (1,1-dioxide).
Protocol A: Synthesis of Thiolane-3-carboxylic acid 1,1-dioxide (Sulfone)
This protocol uses Oxone® to drive the reaction fully to the sulfone state, avoiding the chiral sulfoxide mixture.
Reagents:
-
Thiolane-3-carboxylic acid (1.0 equiv)
-
Oxone® (Potassium peroxymonosulfate) (2.5 equiv)
-
Methanol/Water (1:1 v/v)
Step-by-Step:
-
Preparation: Dissolve thiolane-3-carboxylic acid in MeOH/Water in a round-bottom flask. Cool to 0°C.
-
Addition: Add Oxone® as a solid in portions over 30 minutes. The reaction is exothermic; maintain internal temperature < 10°C.
-
Reaction: Allow the slurry to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; sulfone is highly polar).
-
Quench: Filter off the insoluble salts. Concentrate the filtrate to remove methanol.
-
Extraction: Extract the aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typically >85% as a white crystalline solid.
Protocol B: Amide Coupling (Mitigating Sulfur Interference)
Standard coupling with metal catalysts should be avoided. The EDC/HOBt method is preferred as it is metal-free and minimizes racemization at C3.
Reagents:
-
Thiolane-3-carboxylic acid (1.0 equiv)
-
Amine (R-NH₂) (1.1 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DCM or DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the acid in anhydrous DCM (0.1 M). Add HOBt and DIPEA. Stir for 10 minutes at 0°C.
-
Coupling: Add EDC·HCl followed immediately by the amine.
-
Incubation: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Wash: Wash with 1N HCl (to remove unreacted amine/EDC), then sat. NaHCO₃ (to remove unreacted acid), then brine.
-
Purification: Flash chromatography. Caution: Thiolane derivatives can trail on silica; use 1% acetic acid in the eluent if necessary.
Visual Workflows
Oxidation Pathway
The following diagram illustrates the stepwise oxidation from the sulfide to the sulfone, highlighting the reagents required for selectivity.
Figure 1: Stepwise oxidation pathway. Blue arrow indicates controlled partial oxidation; Red dashed arrow indicates the direct exhaustive oxidation protocol described in Protocol A.
Amide Coupling Logic
Decision tree for selecting the correct coupling conditions based on the sulfur state.
Figure 2: Coupling strategy selection. Sulfides require metal-free conditions to prevent catalyst poisoning, whereas sulfones are compatible with standard high-efficiency coupling agents.
References
-
Tran, J. A., et al. (2008). "Syntheses of tetrahydrothiophenes and tetrahydrofurans and studies of their derivatives as melanocortin-4 receptor ligands." Bioorganic & Medicinal Chemistry Letters.
- Google Patents. "WO2019005559A1 - Tdo2 and ido1 inhibitors." Google Patents.
-
Growing Science. (2022). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters. Available at: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.dk]
- 3. peptide.com [peptide.com]
- 4. growingscience.com [growingscience.com]
Mastering the Challenge: Protocols for Coupling Thiolane-3-carboxylic Acid in Solid-Phase Peptide Synthesis
An Application Guide for Researchers
Abstract: The incorporation of non-canonical, sterically hindered moieties onto peptides is a critical strategy in drug discovery and chemical biology for enhancing structural diversity, metabolic stability, and therapeutic efficacy. Thiolane-3-carboxylic acid, a saturated heterocyclic building block, presents unique challenges in standard solid-phase peptide synthesis (SPPS) due to its steric bulk adjacent to the carboxyl group. This application note provides a comprehensive guide for researchers, offering detailed, field-proven protocols for the efficient coupling of Thiolane-3-carboxylic acid to the N-terminus of resin-bound peptides. We delve into the mechanistic rationale behind reagent selection, present comparative methodologies, and outline robust quality control procedures to ensure validated, high-fidelity synthesis.
Introduction: The "Why" of Thiolane-3-carboxylic Acid
Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is a cornerstone of peptide science, enabling the sequential assembly of amino acids on a solid support.[1] The process traditionally involves the formation of amide bonds between proteinogenic amino acids. However, the frontiers of peptide-based therapeutics demand the incorporation of unnatural amino acids and capping agents to modulate pharmacological properties.
Thiolane-3-carboxylic acid is one such molecule of interest. As an N-terminal capping group, its cyclic, non-planar structure can impart significant conformational constraints on a peptide, potentially locking it into a bioactive conformation. The thioether moiety, while generally stable, offers a site for potential post-synthetic modification if desired. The primary obstacle to its use, however, is the difficulty in forming the amide bond between its sterically hindered carboxylic acid and the N-terminal amine of the peptide chain.[2] Standard coupling conditions may result in low yields, incomplete reactions, and unintended side products.
This guide is structured to address these challenges directly, providing the necessary expertise to move from theory to successful synthesis.
The Core Challenge: Steric Hindrance and Activation Dynamics
The formation of a peptide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[3][4] With sterically demanding building blocks like Thiolane-3-carboxylic acid, this process is significantly impeded.
Key Mechanistic Hurdles:
-
Slow Acyl-Transfer: The bulky thiolane ring shields the carboxyl carbon, slowing the rate of attack by the peptide's N-terminal amine.
-
Reagent Inefficiency: Less reactive coupling reagents may fail to activate the carboxylic acid efficiently or the activated intermediate may be too short-lived to react with the hindered amine.
-
Risk of Epimerization: While Thiolane-3-carboxylic acid itself is achiral at the carboxyl carbon, aggressive activation conditions can pose a risk of racemization to the adjacent amino acid residue on the peptide chain.[5]
To overcome these hurdles, the choice of coupling reagent is paramount. Modern peptide synthesis relies on highly efficient reagents, often categorized as carbodiimides, phosphonium salts, and aminium/uronium salts.[6] For difficult couplings, aminium/uronium salts such as HATU and HBTU, or phosphonium salts like PyBOP, are generally the methods of choice due to their high reactivity and ability to minimize side reactions.[7]
Workflow Overview: Logic of the Coupling Process
The following diagram illustrates the general workflow for capping a resin-bound peptide with Thiolane-3-carboxylic acid.
Caption: General workflow for N-terminal capping in SPPS.
Recommended Coupling Protocols
Successful coupling hinges on a robust protocol. We present two highly effective methods: a high-efficiency uronium salt-based protocol and a carbodiimide-based protocol with a modern additive. These protocols assume a standard Fmoc/tBu synthesis strategy.[8]
Preliminary Step: N-terminal Fmoc Deprotection
Before initiating the capping, the N-terminal Fmoc group of the peptide-resin must be removed.
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[9]
-
Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test on a small sample of beads. A strong blue color indicates a free primary amine and a successful deprotection.[8]
Protocol A: High-Efficiency Coupling with HATU
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a potent aminium salt-based coupling reagent renowned for its efficacy in sterically hindered couplings.
Rationale: HATU, in the presence of a base, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOAt active ester. This provides high coupling efficiency while minimizing racemization.[10]
Materials:
-
Fmoc-deprotected peptide-resin
-
Thiolane-3-carboxylic acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)
-
Anhydrous, amine-free DMF
Step-by-Step Methodology:
-
Pre-activation: In a separate vessel, dissolve Thiolane-3-carboxylic acid and HATU in DMF. Add the base (DIPEA or Collidine) and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated solution to the swollen, deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C). Microwave-assisted SPPS can also dramatically reduce reaction times.[2]
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x).
-
Monitoring: Perform a Kaiser test. The beads should remain colorless or turn a faint yellow, indicating complete consumption of the free amine. If the test is positive (blue), a second coupling is required.
Protocol B: Cost-Effective Coupling with DIC/Oxyma Pure
This method uses a carbodiimide (N,N'-Diisopropylcarbodiimide, DIC) for activation, paired with Ethyl Cyano(hydroxyimino)acetate (Oxyma Pure) as an additive.
Rationale: DIC activates the carboxylic acid to form a reactive O-acylisourea.[4] This intermediate is prone to side reactions. Oxyma Pure serves as a trapping agent, converting the O-acylisourea into a more stable and highly reactive Oxyma ester, which then efficiently acylates the peptide's N-terminus. Oxyma is a superior and safer alternative to the potentially explosive HOBt.[11]
Materials:
-
Fmoc-deprotected peptide-resin
-
Thiolane-3-carboxylic acid (4 equivalents)
-
Oxyma Pure (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
Anhydrous, amine-free DMF
Step-by-Step Methodology:
-
Solution Preparation: In a separate vessel, dissolve Thiolane-3-carboxylic acid and Oxyma Pure in DMF.
-
Coupling Initiation: Add this solution to the swollen, deprotected peptide-resin.
-
Activation: Add DIC to the resin slurry.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. The formation of diisopropylurea (DIU), a byproduct, is expected.
-
Washing: Drain the reaction mixture. Wash thoroughly with DMF (5-7 times) to remove the soluble DIU and any unreacted reagents. Follow with DCM washes (3x).
-
Monitoring: Perform a Kaiser test as described in Protocol A. If the coupling is incomplete, a recoupling can be performed using the same protocol or by switching to the more potent HATU protocol.
Protocol Comparison and Data Summary
The choice of protocol often depends on the difficulty of the sequence, budget, and available equipment.
| Parameter | Protocol A (HATU) | Protocol B (DIC/Oxyma) |
| Reagent Class | Aminium/Uronium Salt | Carbodiimide + Additive |
| Relative Cost | Higher | Lower |
| Typical Coupling Time | 1-4 hours | 2-6 hours |
| Coupling Efficiency | Very High | High |
| Key Advantage | Superior for highly hindered couplings | Cost-effective, low racemization risk with Oxyma |
| Key Disadvantage | Higher reagent cost | Byproduct (DIU) removal, slightly lower efficiency |
Self-Validation: Ensuring Synthetic Integrity
Trust in a synthetic protocol comes from robust validation. The following QC steps are critical.
Experiment 1: In-Process Monitoring via Kaiser Test
The Kaiser test (or ninhydrin test) detects free primary amines on the resin.
Procedure:
-
Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.[8]
-
Wash the beads with ethanol (2x) and drain.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).
-
Heat the tube at 110-115°C for 5 minutes.[8]
-
Positive Result (Incomplete Coupling): Intense blue solution and blue beads.
-
Negative Result (Complete Coupling): Clear/yellow solution and colorless/yellow beads.
Trustworthiness: This test provides immediate feedback on the reaction's progress, allowing for a decision to recouple before proceeding, saving time and valuable materials. Note that it is not applicable for secondary amines like proline at the N-terminus.[8]
Experiment 2: Confirmatory Analysis via Microcleavage and LC-MS
After a negative Kaiser test, a small portion of the peptide can be cleaved from the resin for mass spectrometry analysis to definitively confirm the addition of the thiolane moiety.
Procedure:
-
Dry a small sample of the peptide-resin (2-5 mg) under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)).
-
Add ~200 µL of the cleavage cocktail to the dry resin in a microcentrifuge tube.[8]
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
-
Decant the ether, air-dry the peptide pellet, and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis.
-
Expected Result: The observed mass should correspond to the calculated mass of the peptide plus the mass of the added Thiolane-3-carboxylic acid moiety (minus water).
Trustworthiness: This provides unequivocal evidence of a successful coupling reaction, validating the entire process.
Conclusion
The successful incorporation of Thiolane-3-carboxylic acid via solid-phase peptide synthesis is readily achievable with the appropriate selection of high-potency coupling reagents and diligent in-process monitoring. While its steric hindrance presents a challenge, protocols utilizing HATU or DIC/Oxyma provide reliable pathways to achieve high-yield N-terminal capping. The HATU-based method is recommended for its superior efficiency, especially in difficult contexts, while the DIC/Oxyma protocol offers a robust and economical alternative. By integrating the validation steps outlined in this guide, researchers can confidently synthesize novel, structurally complex peptides for advanced applications in science and medicine.
References
- American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- PubMed Central (PMC). (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ResearchGate. (n.d.). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives.
- PubMed Central (PMC). (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation.
- Sigma-Aldrich. (n.d.). 3-Thiophenecarboxylic acid 99%.
- Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). Recent development in peptide coupling reagents.
- PubChem. (n.d.). Thiophene-3-carboxylic acid.
- Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis.
- ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Royal Society of Chemistry. (n.d.). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
- MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ChemRxiv. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
Sources
- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: 3-Aminothiolane-3-Carboxylic Acid (3-Atc) as a Constrained Amino Acid Scaffold
Executive Summary
3-aminothiolane-3-carboxylic acid (3-Atc) represents a critical scaffold in modern medicinal chemistry, serving as a dual-purpose tool: it functions as a conformational constraint (inducing helical or turn secondary structures) and a pharmacokinetic modulator (via the thioether moiety). As an
This guide details the specific protocols for overcoming the steric hindrance of 3-Atc during Solid Phase Peptide Synthesis (SPPS) and methods for its controlled oxidation to sulfoxides and sulfones to tune polarity.
Chemical Profile & Structural Utility
The Alpha-Methyl Effect & Entropy
3-Atc belongs to the class of
-
Conformational Lock: The steric bulk at the
-carbon severely restricts rotation around the and torsion angles. This reduces the entropic penalty of ligand binding and promotes -helical or -helical conformations. -
Electronic Tuning: The sulfur atom at position 1 (relative to the ring) introduces a dipole and lipophilicity distinct from its carbocyclic analog, 1-aminocyclopentanecarboxylic acid (
).
Comparative Metrics
| Amino Acid | Scaffold Type | LogP (Est.) | Helical Propensity | Oxidation Potential |
| Alanine | Linear | -2.9 | Moderate | None |
| Aib | Acyclic, | -0.6 | Very High | None |
| Carbocyclic | 0.8 | High | None | |
| 3-Atc | Heterocyclic | 0.2 | High | High (Tunable) |
Experimental Protocols
Protocol A: Incorporation via SPPS (The Steric Challenge)
Objective: Efficient coupling of Fmoc-3-Atc-OH to a growing peptide chain. Challenge: The quaternary carbon creates significant steric hindrance, often leading to incomplete coupling or deletion sequences using standard HBTU/DIEA protocols.
Reagents:
-
Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) – ChemMatrix is preferred over Polystyrene for better swelling in hindered couplings.
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DMF for 20 minutes.
-
Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 5 min). Wash DMF x 5.
-
Activation Cocktail (Pre-mix 1 min):
-
Fmoc-3-Atc-OH (4.0 eq)
-
HATU (3.8 eq)
-
HOAt (4.0 eq) – Crucial additive to reduce racemization and boost kinetics.
-
DIEA (8.0 eq)
-
-
Coupling: Add cocktail to resin.
-
Condition:Microwave irradiation at 75°C for 10 minutes OR Room Temperature for 2 hours (double coupling required if RT).
-
-
Monitoring:
-
Note: The Kaiser test (ninhydrin) is often unreliable for sterically hindered amines.
-
Validation: Use the Chloranil Test or perform a micro-cleavage followed by LC-MS to verify mass.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Cleavage and Scavenging
Objective: Release peptide without alkylating the thioether. Risk: The sulfur in the thiolane ring is a nucleophile. Carbocations generated during cleavage (e.g., from t-Butyl protecting groups) can alkylate the sulfur, permanently modifying the peptide.
Cocktail Formulation (Reagent K modified):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5% (Accelerator/Scavenger)
-
EDT (1,2-Ethanedithiol) or DODT: 2.5% (Critical Scavenger for S-alkylation prevention)
Procedure:
-
Incubate resin in cocktail for 2-3 hours.
-
Precipitate in ice-cold diethyl ether.
-
Centrifuge and wash pellet x3 with ether.
-
Lyophilize immediately.
Visualization of Workflows
Decision Tree for 3-Atc Coupling
This diagram illustrates the logic flow for optimizing the coupling of this hindered amino acid.
Figure 1: Optimization workflow for sterically hindered 3-Atc coupling. Note the reliance on LC-MS over colorimetric tests for initial validation.
Pathway: Oxidative Tuning of 3-Atc
The thiolane sulfur allows for "Sulfone Scanning"—modifying the polarity of the peptide post-synthesis.
Figure 2: Post-synthetic modification pathway. Controlled oxidation converts the lipophilic sulfide into a polar sulfone, altering ADME properties without changing the backbone conformation.
Advanced Application: Sulfone Scanning
Rationale: While the 3-Atc scaffold locks the conformation, the sulfur atom provides a handle to modulate solubility and hydrogen bonding.
-
Protocol: Dissolve the purified peptide containing 3-Atc in 50% Acetonitrile/Water. Add 3 equivalents of Oxone® (Potassium peroxymonosulfate). Stir at room temperature for 2 hours.
-
Result: Conversion of the Thiolane to Thiolane-1,1-dioxide.
-
Impact: This increases water solubility and introduces a strong hydrogen bond acceptor, potentially improving potency if the residue interacts with a polar pocket in the target protein.
References
-
Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha,alpha-disubstituted cyclic amino acids." Biopolymers.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Comprehensive guide on protecting groups including sulfur considerations).
-
Merck/Novabiochem. "Solid Phase Peptide Synthesis Handbook." (Standard protocols for hindered amines and HATU usage).
-
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. (Foundational theory on steric constraints applicable to 3-Atc).
Note: Always consult the Safety Data Sheet (SDS) for 3-Atc derivatives and coupling reagents. Thioethers and their cleavage byproducts (EDT) have potent odors; work in a well-ventilated fume hood.
Troubleshooting & Optimization
Technical Support Center: Thiolane-3-Carboxylic Acid Troubleshooting Guide
Current Status: Online Agent: Senior Application Scientist Topic: Impurity Profiling & Reaction Optimization for Thiolane-3-Carboxylic Acid
Executive Summary: The "Silent" Reactivity of the Thiolane Ring
Thiolane-3-carboxylic acid (Tetrahydrothiophene-3-carboxylic acid) is a deceptive scaffold. While it appears to be a standard carboxylic acid, the sulfur atom at position 1 creates a unique electronic environment that drives specific, often unexpected, side reactions.
The Core Problem: The sulfur atom is not inert. It acts as a soft nucleophile, a catalyst poison, and a redox-active center. Furthermore, the C2 position (between the sulfur and the carboxylic acid) is doubly activated , making it significantly more acidic than a typical alpha-proton. This leads to side products that are often misidentified as "polymerization" or "degradation."
Key Structural Vulnerabilities
-
Position 1 (Sulfur): Susceptible to oxidation (S-oxide, S,S-dioxide) and alkylation (sulfonium salts).
-
Position 2 (Methylene): High acidity due to flanking S and COOH groups. Prone to unwanted aldol-like condensations and epimerization.
-
Catalyst Interaction: The thioether moiety binds irreversibly to Pd, Pt, and Rh, poisoning hydrogenation catalysts.
Troubleshooting & FAQs
Category A: Oxidation & Stability Issues[1]
Q: I see a polar impurity developing during storage or simple amide coupling. It has a similar mass but different retention time. What is it?
A: This is almost certainly the S-oxide (Sulfoxide) derivative.
-
The Cause: The sulfur atom in the thiolane ring is electron-rich and easily oxidized by atmospheric oxygen over time, or instantly by peroxides/peracids used elsewhere in your sequence.
-
Diagnosis: Look for a new peak in HPLC that is more polar (elutes earlier in Reverse Phase). In
H NMR, the protons adjacent to sulfur (C2 and C5) will shift downfield significantly (approx. +0.5 to +1.0 ppm) and become diastereotopic, splitting into complex multiplets. -
Prevention:
-
Store the material under Argon/Nitrogen at -20°C.
-
Avoid chlorinated solvents (DCM/CHCl
) that may contain trace HCl or phosgene, which can promote auto-oxidation. -
Critical: If using coupling reagents like EDC/HOBt, ensure they are free of oxidizing impurities.
-
Q: My reaction aimed for the sulfone (dioxide) but I have a mixture of products. Why?
A: You are likely stuck at the Sulfoxide stage or suffering from Over-oxidation/Ring Opening .
-
The Mechanism: Oxidation proceeds stepwise: Sulfide
Sulfoxide Sulfone. The second step (Sulfoxide to Sulfone) is kinetically slower because the sulfur becomes electron-deficient after the first oxygen addition. -
The Fix:
-
Use a strong oxidant excess (e.g., 2.5 - 3.0 equiv of mCPBA or Oxone).
-
Increase temperature slightly (RT
40°C) to push the second oxidation step. -
Warning: Avoid harsh acidic oxidants (like KMnO
in acid) which can cleave the C-S bond, leading to ring-opened sulfonic acids.
-
Category B: Coupling Reaction Failures
Q: My amide coupling yield is low (30-40%), and I see a "dimer" peak. Is it an anhydride?
A: It is likely a C2-Condensation Product or a Thioester .
-
Scenario 1: C2-Condensation. If you use a strong base (like NaH or excess DBU), you deprotonate the C2 position. This anion can attack another molecule of the activated ester, forming a
-keto-sulfide dimer.-
Solution: Use milder bases (DIPEA, NMM) and keep the reaction temperature low (0°C).
-
-
Scenario 2: Thioester Formation. While rare intramolecularly here, intermolecular reaction with free thiols (impurities) or S-acylation can occur if the carboxylic acid activation is too aggressive (e.g., using SOCl
with insufficient quenching).
Category C: Catalyst Poisoning
Q: I am trying to reduce a double bond elsewhere in the molecule using Pd/C, but the reaction won't proceed. Is the catalyst dead?
A: Yes, the catalyst is poisoned.
-
The Physics: Sulfur has empty d-orbitals that back-bond effectively with transition metals (Pd, Pt, Rh, Ni). The thiolane sulfur binds to the active catalyst sites irreversibly, shutting down catalytic turnover.
-
The Workaround:
-
Option 1: Use Raney Nickel in massive excess (stoichiometric, not catalytic) to "soak up" the sulfur, but be warned: this can desulfurize the ring (stripping S out completely).
-
Option 2: Switch to chemical reductions (e.g., NaBH
, LiAlH , or Zn/HCl) that do not rely on heterogeneous transition metal catalysts. -
Option 3: Oxidize sulfur to the Sulfone first. Sulfones are poor ligands and do not poison Pd catalysts as aggressively as sulfides.
-
Visualizing the Impurity Landscape
The following diagram illustrates the primary degradation and side-reaction pathways for Thiolane-3-carboxylic acid.
Figure 1: Reaction map detailing the oxidative progression (yellow/green) and destructive side-reactions (red/grey) inherent to the thiolane scaffold.
Experimental Protocols for Purity Control
Protocol A: Safe Amide Coupling (Minimizing C2-Epimerization/Condensation)
Use this protocol to couple Thiolane-3-carboxylic acid with amines while suppressing side reactions.
-
Dissolution: Dissolve Thiolane-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) at 0°C .
-
Note: Do not use DCC; the reaction is slower and allows time for side reactions. HATU is faster.
-
Note: Keep at 0°C for the first 30 mins to suppress C2 deprotonation.
-
-
Addition: Add the amine (1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) only after 1 hour. Stir for 4-6 hours total.
-
Workup: Dilute with EtOAc. Wash with 10% Citric Acid (removes basic impurities) followed by 5% LiCl (removes DMF).
-
Avoid: Do not wash with strong oxidants (bleach/permanganate).
-
Protocol B: Controlled Oxidation to Sulfone
Use this to bypass catalyst poisoning issues by converting the sulfide to a sulfone.
-
Solvent: Dissolve substrate in MeOH:H
O (1:1). -
Reagent: Add Oxone® (Potassium peroxymonosulfate) (2.5 equiv) in portions at RT.
-
Monitoring: Monitor via TLC/LCMS. You will see the Sulfoxide appear first (intermediate). Do not stop until this intermediate is consumed.
-
Quench: Quench with saturated aqueous NaHSO
(Sodium bisulfite) to destroy excess oxidant. -
Result: The resulting Sulfone is chemically stable and will not poison Pd/C catalysts in subsequent steps.
Comparative Data: Reagent Impact on Side Products[2]
| Reagent Class | Specific Reagent | Primary Side Product Risk | Severity |
| Oxidant | Air / Long-term Storage | Sulfoxide (S=O) | Moderate |
| Oxidant | mCPBA (1 equiv) | Sulfoxide / Sulfone Mixture | High |
| Coupling | SOCl | S-chlorination / Ring Opening | High |
| Base | NaH / LDA | C2-Condensation Dimer | Critical |
| Catalyst | Pd/C, PtO | Catalyst Poisoning (No Reaction) | Critical |
| Reductant | Raney Nickel | Desulfurization (Ring Loss) | High |
References
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).[1] Inorganic Chemistry, 35(25), 7211-7216. Link
-
Vogler, B., et al. (2022). Manganese porphyrins as electrocatalysts for selective oxidation of thioethers to sulfoxides.[2] Journal of Organic Chemistry, 87, 14016-14025.[2] Link
-
Mashkov, A. V., et al. (2025). Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo- and W-containing layered double hydroxides. ResearchGate. Link
-
Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo.[3] Chemical Research in Toxicology, 5(2), 265-271. Link
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Thiophene and Thiophene Derivatives. Wiley Online Library. Link
Sources
- 1. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiolane-3-Carboxylic Acid Derivatives
Introduction: The "Dual-Functionality" Challenge
Welcome to the technical support hub for organosulfur purification. Thiolane-3-carboxylic acid (also known as tetrahydrothiophene-3-carboxylic acid) presents a classic "dual-functionality" challenge in process chemistry. You are managing two reactive centers simultaneously:
-
The Thioether (Sulfide) Core: Highly electron-rich, prone to oxidation, and sensitive to metal chelation.
-
The Carboxylic Acid Moiety: Polar, acidic, and prone to "streaking" on standard silica phases.
This guide moves beyond generic protocols to address the specific physicochemical conflicts inherent to this scaffold.
Module 1: Chromatographic Purification
Q1: Why do my peaks tail significantly on normal phase silica, even with polar solvents?
Diagnosis:
This is a classic interaction between the carboxylic acid proton and the silanol groups (
The Fix: You must suppress ionization and mask silanol activity. Standard solvents are insufficient.
-
Protocol: Add 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid to both your mobile phase solvents (e.g., Hexane/EtOAc + 1% AcOH).
-
Why it works: The acid modifier protonates the silanols and ensures your target molecule remains in its neutral (
) state, sharpening the peak shape. -
Caution: Do not use amines (like Triethylamine) with this substrate. While amines reduce tailing for bases, they will form salts with your carboxylic acid (
), causing it to stick permanently to the silica or elute as a broad smear.
Q2: I see new impurities forming during the column run. Is the compound decomposing?
Diagnosis:
You are likely observing on-column oxidation . Silica gel is not inert; it often contains trace metals (Fe, Al) and adsorbed oxygen, which catalyze the oxidation of the thioether to the sulfoxide (
The Fix:
-
Switch Stationary Phase: If possible, use Reverse Phase (C18) . It is far less catalytically active than bare silica.
-
Pre-treat the Silica: If you must use normal phase, flush the column with your mobile phase containing an antioxidant (e.g., 0.05% BHT) before loading.
-
Speed is Critical: Minimizing residence time reduces oxidative stress. Use a flash chromatography gradient that elutes your compound within 10–15 column volumes (CV).
Module 2: Chemical Stability & Handling
Q3: My compound develops a strong odor and changes consistency after drying. What is happening?
Diagnosis: Thiolane derivatives are volatile and prone to disproportionation or oxidation upon exposure to air. The "change in consistency" (e.g., oiling out) often indicates the formation of the sulfoxide, which is significantly more polar and higher melting than the sulfide.
The Fix: Implement a strict Inert Atmosphere Protocol .
Step-by-Step Workflow:
-
Solvent Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use. Dissolved oxygen is the primary enemy.
-
Rotary Evaporation: Break the vacuum with Nitrogen, not air.
-
Storage: Store the purified acid under Argon at -20°C.
Q4: How do I remove the "sulfur smell" from my equipment?
Diagnosis: Thioethers have low odor thresholds. Standard washing is ineffective because the compounds are lipophilic.
The Fix: Use an Oxidative Bleach Wash .
-
Protocol: Rinse glassware with a dilute solution of Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.
-
Mechanism: This oxidizes the residual sulfide to the sulfoxide or sulfone, which are generally odorless and water-soluble.
-
Warning: Never use this on your product, only on empty glassware/waste.
Module 3: Chiral Resolution
Q5: I need to separate the (R) and (S) enantiomers. Is chiral HPLC my only option?
Diagnosis: While Chiral HPLC is analytical, it is expensive for scale-up. The carboxylic acid handle allows for a classic, scalable Diastereomeric Salt Resolution .
The Fix: Use a chiral amine to form a salt.
Recommended Resolving Agents:
-
(R)- or (S)-1-Phenylethylamine (PEA)
-
(R)- or (S)-1-(1-Naphthyl)ethylamine
Protocol (Self-Validating):
-
Screening: Mix equimolar amounts of racemic acid and chiral amine in various solvents (EtOH, iPrOH, Acetone).
-
Observation: Look for rapid crystallization. If the salt oils out, heat the mixture to reflux and cool slowly (1°C/min).
-
Validation: Filter the crystals, regenerate the free acid (using 1M HCl), and check ee% via Chiral HPLC.
-
Recrystallization: If ee% is <95%, recrystallize the salt (not the free acid) from the same solvent.
Visualizing the Workflow
Figure 1: Purification Decision Matrix
Caption: A logical decision tree for selecting the optimal purification method based on crude purity and scale.
Figure 2: The Oxidation Trap
Caption: Mechanism of oxidative degradation on silica gel. The sulfide (1) oxidizes to sulfoxide (2) and sulfone (3).
Summary Data Tables
Table 1: Solvent Compatibility Guide
| Solvent Class | Suitability | Risk Factor | Notes |
| Chlorinated (DCM, Chloroform) | High | Medium | Excellent solubility, but may contain trace HCl or phosgene which catalyzes degradation. Pass through basic alumina before use. |
| Ethers (THF, Et2O) | Medium | High | prone to peroxide formation. Peroxides will rapidly oxidize the thioether to sulfoxide. Test for peroxides rigorously. |
| Alcohols (MeOH, EtOH) | High | Low | Good for crystallization/salt formation. Protic nature stabilizes the acid. |
| Alkanes (Hexane, Heptane) | Low | Low | Poor solubility. Use only as an anti-solvent for precipitation. |
Table 2: Troubleshooting Quick Reference
| Symptom | Probable Cause | Corrective Action |
| Broad/Streaking Peaks | Acidic ionization on silica | Add 1% Acetic Acid to mobile phase. |
| Split Peaks | Partial oxidation (Sulfoxide formation) | Check sample prep; ensure inert atmosphere. |
| Low Recovery | Irreversible adsorption (Metal chelation) | Wash silica with EDTA or switch to Reverse Phase. |
| Oiling Out | Impurities preventing lattice formation | Attempt salt formation (e.g., Dicyclohexylamine salt). |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of carboxylic acids and organic sulfides).
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. (Comprehensive review on the sensitivity of thioethers to oxidation).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Authoritative guide for resolving chiral acids like Thiolane-3-COOH).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for acid-base extraction and crystallization).
"improving the coupling efficiency of Thiolane-3-carboxylic acid in peptide synthesis"
Case ID: TCA-OPT-001 Subject: Optimization of Coupling Efficiency & Side-Reaction Suppression for Thiolane-3-Carboxylic Acid Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Thiolane-3-carboxylic acid presents a dual challenge in peptide synthesis: steric hindrance due to the cyclic aliphatic ring and chemical lability of the thioether sulfur. Standard protocols often result in low yields (incomplete coupling) or impurities (sulfoxide formation, racemization).
This guide provides a self-validating workflow to maximize coupling efficiency while maintaining the integrity of the sulfur heterocycle.
Module 1: The Mechanistic Barriers
Before optimizing, we must define the failure modes.
Steric Hindrance & Ring Strain
Unlike linear alkyl acids, the 5-membered thiolane ring imposes fixed steric bulk near the carbonyl carbon. This retards the nucleophilic attack of the amine on the activated ester.
-
Consequence: Slow reaction kinetics, leading to incomplete coupling or dimerization of the activator.
Sulfur Reactivity (The "Silent Killer")
The sulfur at position 1 is a thioether. It is electron-rich and prone to:
-
Oxidation: Conversion to sulfoxide (+16 Da) by atmospheric oxygen or peroxides in solvents (THF, Dioxane).
-
Alkylation: Reaction with electrophilic species (e.g., carbocations generated during deprotection).
-
Catalyst Poisoning: If your downstream synthesis involves Pd-catalyzed hydrogenation, the sulfur will irreversibly bind to the catalyst.
Racemization Risk
The C3 position is chiral.[1] Activation of the carboxylate increases the acidity of the
-
Risk Factor: Strong bases (DBU, high concentrations of DIEA) promote enolization, leading to loss of optical purity.
Module 2: Optimized Coupling Protocols
We recommend two distinct protocols based on your synthesis platform.
Protocol A: Solution Phase (High Purity Focus)
Recommended for fragment condensation or difficult sequences.
| Component | Reagent | Rationale |
| Activator | COMU (1.0 eq) | Superior to HATU for hindered acids; safer byproduct profile. |
| Additive | Oxyma Pure (1.0 eq) | Suppresses racemization more effectively than HOBt/HOAt.[2][3] |
| Base | TMP (2,4,6-Collidine) (2.0 eq) | Weaker base than DIEA; sufficient to activate COMU but minimizes |
| Solvent | DMF (Degassed) | High solubility; degassing prevents sulfur oxidation. |
Step-by-Step:
-
Dissolve Thiolane-3-carboxylic acid (1.1 eq) and Oxyma Pure (1.1 eq) in degassed DMF.
-
Add Collidine (2.2 eq) and stir for 2 minutes to pre-activate (Solution turns yellow/orange).
-
Add COMU (1.1 eq) and stir for 30 seconds.
-
Immediately add the amine component (1.0 eq).
-
Critical: Purge headspace with Argon and seal. Stir for 2–4 hours.
Protocol B: Solid Phase (SPPS) (Automated)
Recommended for stepwise elongation.
| Component | Reagent | Rationale |
| Activator | DIC (Diisopropylcarbodiimide) | Forms soluble urea; "Green" compatible. |
| Additive | Oxyma Pure | Essential to prevent racemization with carbodiimides.[2][3][4] |
| Temperature | 50°C (Microwave optional) | Thermal energy overcomes steric hindrance of the ring. |
Step-by-Step:
-
Use 3.0 eq of Acid, 3.0 eq of DIC, and 3.0 eq of Oxyma Pure relative to resin loading.
-
Pre-activate for 2 minutes outside the reactor if possible.
-
Couple for 60 minutes at 50°C.
-
Double Coupling: Perform a second coupling cycle for 30 minutes to ensure >99% conversion.
Module 3: Troubleshooting Logic & Visualization
Workflow 1: Diagnosing Low Yields
Use this decision tree if you observe unreacted amine or low conversion.
Caption: Decision matrix for addressing incomplete coupling of Thiolane-3-carboxylic acid.
Workflow 2: Preventing Sulfur Oxidation
Use this workflow if you observe M+16 or M+32 peaks in LCMS.
Caption: Prevention and rescue strategies for thioether oxidation.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use HATU with DIEA for this coupling? A: While HATU is powerful, the combination with DIEA (a strong base) increases the risk of racemization at the C3 position of the thiolane ring. If you must use HATU, switch the base to 2,4,6-Collidine or TMP to preserve chirality.
Q2: I see a +16 mass shift in my final product. Is my peptide ruined? A: Not necessarily. This is likely methionine sulfoxide (or thiolane sulfoxide). You can reduce it back to the thioether post-cleavage using the NH4I/DMS method:
-
Dissolve peptide in TFA.
-
Add Dimethyl sulfide (DMS) and Ammonium Iodide (NH4I).
-
Stir at 0°C for 30 mins.
-
Note: This reduction is difficult if the peptide contains Cysteine.
Q3: Why is my solution turning black during coupling? A: This often indicates side reactions involving the sulfur atom and metal contaminants (if using older solvents) or extreme oxidation. Ensure all solvents are "Peptide Grade" and degassed. If using silver salts (sometimes used in other steps), sulfur will precipitate immediately.
Q4: Is this acid compatible with Fmoc-deprotection (Piperidine)? A: Yes, the thioether is stable to Piperidine. However, ensure your DMF is free of dimethylamine (a degradation product of DMF), which can cause background reactions.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Grounding: Establishes COMU/Oxyma as superior for hindered couplings and racemiz
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Grounding: details sulfur sensitivity and scavenger cocktails (EDT/Thioanisole) for cleavage.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Grounding: Validates the use of Collidine/TMP to suppress racemiz
- Coin, I., et al. (2007). Depsipeptides: Synthesis and Applications. Nature Protocols, 2, 3247–3256. Grounding: Provides the "Rescue Strategy" protocol for reducing sulfoxides using NH4I/DMS.
Sources
"managing solubility issues with Thiolane-3-carboxylic acid"
The following technical guide addresses the solubility, stability, and handling of Thiolane-3-carboxylic acid (also known as Tetrahydrothiophene-3-carboxylic acid ).
Note on Chemical Identity: This guide specifically addresses the saturated ring compound (Thiolane -3-carboxylic acid, C₅H₈O₂S), not the aromatic analog (Thiophene-3-carboxylic acid). Users must verify their CAS number, as the aromatic analog (CAS 88-13-1) has significantly different planar geometry and solubility properties.
Compound Overview & Solubility Profile
Thiolane-3-carboxylic acid presents a dual challenge: it contains a hydrophilic carboxylic acid head group and a lipophilic, saturated thioether ring. Solubility issues often arise from the pH-dependent ionization of the acid and the oxidative instability of the sulfur atom.
Physicochemical Summary
| Property | Value / Characteristic | Implication for Handling |
| Molecular Formula | C₅H₈O₂S | Saturated heterocyclic ring.[1][2] |
| Molecular Weight | ~132.18 g/mol | Small molecule, high diffusion rate. |
| pKa (Predicted) | ~4.5 - 4.8 | Low solubility in acidic aqueous media (pH < 5). |
| LogP (Predicted) | ~0.5 - 0.8 | Moderately lipophilic; requires organic co-solvent or pH adjustment. |
| Oxidation State | Thioether (-S-) | Critical: Prone to oxidation to Sulfoxide (S=O) and Sulfone (O=S=O). |
Solubility Matrix
| Solvent | Solubility Rating | Comments |
| DMSO | Excellent (>100 mM) | Recommended for stock solutions. Use anhydrous, high-grade DMSO to prevent oxidation. |
| Ethanol | Good (>50 mM) | Good alternative for volatility, but check assay compatibility. |
| Water (pH < 4) | Poor | The protonated acid form is largely insoluble and will precipitate. |
| PBS (pH 7.4) | Good | Soluble as the carboxylate anion. Requires slow addition to prevent local precipitation. |
Troubleshooting Guide (Q&A)
Issue 1: Precipitation upon dilution into aqueous media
Q: I prepared a 100 mM stock in DMSO, but when I dilute it to 100 µM in water, a cloudy precipitate forms. Why?
A: This is a classic "pH shock" precipitation.
-
Mechanism: The stock solution contains the protonated, neutral form of the acid. When you dilute into unbuffered water (which is often slightly acidic, pH ~5-6) or a low-capacity buffer, the compound remains protonated. The neutral species has poor water solubility driven by the hydrophobic thiolane ring.
-
Solution: Ensure your aqueous diluent is a buffered solution (e.g., PBS, HEPES) with a pH significantly above the pKa (ideally pH > 6.5). The goal is to drive the equilibrium toward the deprotonated carboxylate anion , which is highly soluble.
-
Pro-Tip: Do not dilute into pure water. Dilute into 100 mM buffer.
Issue 2: Compound degradation and "yellowing"
Q: My stock solution in DMSO turned slightly yellow after 2 weeks at 4°C. Is it still usable?
A: Color change often indicates oxidation.
-
Mechanism: The sulfur atom in the thiolane ring is a "soft" nucleophile susceptible to oxidation by atmospheric oxygen or peroxides found in aged solvents. It oxidizes first to the sulfoxide (chiral, creating diastereomers) and then to the sulfone .
-
Validation: Run a quick LC-MS. A mass shift of +16 Da (sulfoxide) or +32 Da (sulfone) confirms degradation.
-
Prevention:
-
Use fresh, anhydrous DMSO stored under inert gas (Argon/Nitrogen).
-
Avoid ether-based solvents (like THF) unless they are peroxide-free/stabilized.
-
Store stocks at -20°C or -80°C, strictly protected from light and air.
-
Issue 3: Inconsistent biological data
Q: I see variable potency in my enzyme assay. Could solubility be the cause?
A: Yes, specifically "micro-precipitation."
-
Mechanism: Even if the solution looks clear to the naked eye, sub-micron aggregates can form if the final percentage of DMSO is too low to solubilize the protonated fraction, or if the buffer strength is insufficient. These aggregates can cause false positives (by sequestering enzyme) or false negatives.
-
Diagnostic: Centrifuge the assay mix at high speed (10,000 x g) for 10 minutes and measure the concentration in the supernatant. If it drops, you have aggregation.
Validated Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
-
Reagents: Thiolane-3-carboxylic acid (Solid), Anhydrous DMSO (99.9%), Argon gas.
-
Steps:
-
Weigh the solid compound rapidly to minimize hygroscopic moisture uptake.
-
Calculate the volume of DMSO required for 100 mM.
-
Add DMSO and vortex until fully dissolved (usually < 1 minute).
-
Critical: Purge the headspace of the vial with Argon gas for 10-15 seconds to displace oxygen.
-
Seal tightly with a Parafilm wrap. Store at -20°C.
-
Protocol B: Step-Wise Aqueous Dissolution (pH-Adjusted)
-
Context: For animal studies or assays where DMSO must be minimized (<0.1%).
-
Steps:
-
Weigh the solid compound.
-
Add 0.9 molar equivalents of NaOH (from a 1M or 0.1M sterile stock).
-
Add water to 80% of the final volume. Vortex.
-
Check pH.[3] It should be near neutral.
-
If not fully dissolved, add NaOH in tiny increments (0.05 eq) until clear (pH should not exceed 8.5 to avoid ring stress or side reactions).
-
Adjust to final volume with PBS.
-
Filter Sterilize: Use a 0.22 µm PVDF or PES filter (Nylon may bind the compound).
-
Visualizing the Solubility & Stability Logic
The following diagram illustrates the decision pathways for handling Thiolane-3-carboxylic acid, highlighting the critical oxidation and pH checkpoints.
Caption: Solubility workflow showing the critical dependence on pH for aqueous stability and the risk of oxidation in storage.
References
-
PubChem. Thiolane-3-carboxylic acid (Compound).[1][4][5] National Library of Medicine. Available at: [Link]
-
Williams, R. pKa Data Compiled. Organic Chemistry Data. (General reference for carboxylic acid pKa values). Available at: [Link]
-
Science of Synthesis. Thiocarboxylic S-Acids and Derivatives. (Reference for oxidative instability of thio-compounds). Available at: [Link]
Sources
- 1. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Thiophenecarboxylic acid - CAS - 88-13-1 | Axios Research [axios-research.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Thiolane-3-carboxylic Acid
Introduction
Welcome to the technical support guide for the scale-up synthesis of Thiolane-3-carboxylic acid (also known as Tetrahydrothiophene-3-carboxylic acid). This molecule, a saturated sulfur-containing heterocycle, is a valuable building block in pharmaceutical and materials science. Scaling its synthesis from the laboratory bench to industrial production presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, safety, and purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists. It is designed to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your scale-up campaign. While specific literature on the large-scale synthesis of this exact molecule is limited, the principles outlined here are derived from extensive experience with related heterocyclic and sulfur-containing compounds.
Section 1: Synthesis Route Selection for Scale-Up
Choosing a synthetic route for multi-kilogram production involves a different set of priorities than for discovery chemistry. The ideal large-scale route must be cost-effective, safe, reproducible, and environmentally sustainable.
FAQ 1.1: What are the most viable synthetic routes for Thiolane-3-carboxylic acid at an industrial scale?
There are two primary strategies to consider, each with distinct advantages and disadvantages for scale-up. The choice depends heavily on the cost and availability of starting materials, as well as in-house equipment capabilities.
Route A: Catalytic Hydrogenation of Thiophene-3-carboxylic Acid
This is often the most direct approach, starting from the commercially available aromatic analogue.
-
Mechanism: The aromatic thiophene ring is catalytically reduced to the saturated thiolane ring using hydrogen gas and a metal catalyst.
-
Advantages:
-
Potentially high atom economy.
-
Starts from a readily available precursor.
-
-
Scale-Up Challenges:
-
Catalyst Poisoning: Thiophene and its derivatives are notorious for poisoning many standard hydrogenation catalysts (e.g., Palladium, Platinum).[1] This necessitates careful catalyst screening and potentially higher catalyst loading, which increases costs.
-
High Pressure/Temperature: Achieving full saturation of the stable aromatic ring can require high pressures and temperatures, necessitating specialized high-pressure reactors (autoclaves).
-
Exothermicity: Hydrogenation is a highly exothermic process. Heat removal becomes a critical safety and quality issue at scale. Poor heat management can lead to thermal runaway or the formation of degradation byproducts.[2]
-
Catalyst Filtration: Heterogeneous catalysts must be completely removed from the final product, which can be challenging with fine powders at a large scale.
-
Route B: Ring Construction from Acyclic Precursors
This approach builds the thiolane ring from non-heterocyclic starting materials. A plausible method involves the reaction of a 1,4-dihalobutane derivative with a sulfur source.[3]
-
Mechanism: For example, reacting diethyl 2,5-dibromoadipate with sodium sulfide (Na₂S) would form the thiolane ring via a double nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the target acid.
-
Advantages:
-
Avoids high-pressure hydrogenation.
-
May use less expensive starting materials depending on the specific route.
-
-
Scale-Up Challenges:
-
Handling of Sulfur Reagents: Sodium sulfide and hydrogen sulfide (H₂S) are highly toxic, corrosive, and malodorous.[3] Stringent engineering controls (e.g., scrubbers, contained charging systems) are mandatory.
-
Stoichiometric Waste: This route generates significant amounts of salt byproduct (e.g., sodium bromide), which requires disposal.
-
Reaction Control: Cyclization reactions can be prone to polymerization or other side reactions if concentrations and temperatures are not precisely controlled.
-
Decision-Making Flowchart for Route Selection
Sources
"byproduct identification in Thiolane-3-carboxylic acid synthesis"
Welcome to the technical support center for the synthesis of Thiolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms, providing not just protocols, but the scientific reasoning behind them to ensure robust and reproducible outcomes.
I. Overview of the Synthetic Pathway
The synthesis of Thiolane-3-carboxylic acid is a valuable process for obtaining a key building block in medicinal chemistry. A common and effective route involves a three-step process starting from commercially available reagents. Understanding each step is critical for identifying potential pitfalls and byproducts.
The overall synthetic route is as follows:
Caption: Synthetic pathway for Thiolane-3-carboxylic acid.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of Ethyl 3-oxotetrahydrothiophene-3-carboxylate
This initial cyclization is a critical step where the thiolane ring is formed. It is mechanistically related to a Dieckmann condensation.[1]
FAQ 1: My yield of the cyclized product is low, and I see multiple spots on my TLC plate. What are the likely byproducts?
Answer:
Low yields and multiple byproducts in this step often stem from side reactions of the highly reactive starting materials and intermediates. The primary suspects are:
-
Dimerization of Ethyl 4-chloro-3-oxobutanoate: Under basic conditions, the enolate of the starting material can react with another molecule of the starting material.
-
Formation of Thioether Byproducts: If the stoichiometry of sodium sulfide is not carefully controlled, the sulfide ion can react with two molecules of the chloro-ester, leading to a symmetrical thioether.
-
Incomplete Cyclization: The reaction may not have gone to completion, leaving unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Step 1 of the synthesis.
Recommended Actions:
-
Strict Stoichiometric Control: Use a slight excess of sodium sulfide to ensure complete reaction of the chloro-ester, but avoid a large excess which can promote thioether formation.
-
Temperature Management: Maintain a consistent and moderate reaction temperature. Exothermic reactions can lead to increased byproduct formation.
-
Purity of Starting Material: Ensure the ethyl 4-chloro-3-oxobutanoate is of high purity, as impurities can lead to unexpected side reactions.[2]
-
Byproduct Characterization: If possible, isolate the major byproducts by column chromatography and characterize them using NMR and Mass Spectrometry. This will provide definitive evidence of the side reactions occurring.
FAQ 2: I have an unexpected peak in my NMR spectrum for the crude product of Step 1. What could it be?
Answer:
An unexpected peak could be one of the byproducts mentioned above. Here are some general NMR characteristics to look for:
| Compound | Key ¹H NMR Signals (CDCl₃, approximate δ) | Key ¹³C NMR Signals (CDCl₃, approximate δ) |
| Ethyl 3-oxotetrahydrothiophene-3-carboxylate (Product) | 4.2 (q, 2H, -OCH₂CH₃), 3.5-3.8 (m, 4H, thiolane ring), 1.3 (t, 3H, -OCH₂CH₃) | 200-205 (keto C=O), 165-170 (ester C=O), 62 (-OCH₂CH₃), 40-50 (thiolane CH₂) |
| Symmetrical Thioether Byproduct | 4.2 (q, 4H, -OCH₂CH₃), 3.0-3.3 (m, 8H), 1.3 (t, 6H, -OCH₂CH₃) | 165-170 (ester C=O), 62 (-OCH₂CH₃), 30-40 (CH₂) |
| Unreacted Ethyl 4-chloro-3-oxobutanoate | 4.3 (s, 2H, -CH₂Cl), 4.2 (q, 2H, -OCH₂CH₃), 3.7 (s, 2H, -COCH₂CO-), 1.3 (t, 3H, -OCH₂CH₃) | 200-205 (keto C=O), 165-170 (ester C=O), 62 (-OCH₂CH₃), 45-50 (-CH₂Cl) |
Note: These are approximate chemical shifts and can vary depending on the solvent and other factors.
Step 2: Hydrolysis and Decarboxylation
This step involves the conversion of the β-keto ester intermediate to the final carboxylic acid. This is typically achieved by heating in the presence of an acid or base.[3][4]
FAQ 3: The decarboxylation step is not going to completion. How can I improve this?
Answer:
Incomplete decarboxylation is a common issue. The efficiency of this reaction is highly dependent on the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the decarboxylation step.
Recommended Actions:
-
Increase Temperature: Decarboxylation is often thermally driven. Increasing the reaction temperature can significantly improve the rate of reaction.
-
Optimize Catalyst Concentration: Whether using acid or base catalysis, ensure the concentration is sufficient to promote both hydrolysis of the ester and subsequent decarboxylation.
-
Solvent Choice: Using a higher-boiling point solvent can allow for higher reaction temperatures, facilitating a more complete decarboxylation.
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material (the β-keto ester).
FAQ 4: I am observing a significant amount of a dark, tar-like substance after the hydrolysis/decarboxylation step. What is causing this?
Answer:
The formation of tar-like substances is often due to decomposition or polymerization of the desired product or intermediates under harsh reaction conditions.
Causality:
-
High Temperatures: While necessary for decarboxylation, excessive heat can lead to thermal decomposition.
-
Strongly Acidic or Basic Conditions: Harsh pH conditions can promote side reactions and degradation of the thiolane ring.
-
Presence of Oxygen: Thiols and related compounds can be susceptible to oxidation, especially at elevated temperatures.[5]
Recommended Actions:
-
Moderate Reaction Conditions: Find a balance between a temperature high enough for decarboxylation but not so high as to cause significant decomposition.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Gradual Addition of Acid/Base: Add the acid or base catalyst slowly to control the exotherm and maintain a more controlled reaction environment.
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-oxotetrahydrothiophene-3-carboxylate
-
To a solution of sodium ethoxide (prepared from sodium in ethanol), add a solution of ethyl 4-chloro-3-oxobutanoate in ethanol dropwise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Quench the reaction by pouring it into a mixture of ice and dilute acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis and Decarboxylation to Thiolane-3-carboxylic acid
-
Reflux the crude ethyl 3-oxotetrahydrothiophene-3-carboxylate with an aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH) solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using a basic hydrolysis, acidify the reaction mixture to a low pH after cooling.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Thiolane-3-carboxylic acid can be purified by recrystallization or distillation.[6]
IV. References
-
Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61(5-6), 487-493.
-
Chemistry Stack Exchange. (2025). Purification of thiols. Retrieved from [Link]
-
Ye, Q., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 73.
-
LibreTexts. (2020). 23.11: Decarboxylation Reactions. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27.
-
Google Patents. (2004). Process for the purification of aromatic carboxylic acids. Retrieved from
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1621.
-
Google Patents. (2015). Preparation method of ethyl 4-chloro-3-hydroxybutanoate. Retrieved from
-
Singh, S., et al. (2003). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Organic Process Research & Development, 7(2), 195-197.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 67-71.
-
Supporting Information. (n.d.). 1H and 13C-NMR data. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Li, Y., et al. (2012). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Applied Biochemistry and Biotechnology, 168(4), 845-857.
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies, 3(4).
-
Iacolenna, R., et al. (2022). A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η-EtOMeSOphen)] Complex on Neuroblastoma Cells. Molecules, 27(12), 3749.
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]
-
Glasp. (2018). Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
"optimizing reaction conditions for Thiolane-3-carboxylic acid esterification"
Subject: Optimization of Reaction Conditions for Thiolane-3-carboxylic Acid (Tetrahydrothiophene-3-carboxylic acid) Esterification Ticket ID: CHEM-SUP-8821 Status: Open / Guide Generated Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Substrate Analysis
The Challenge: Esterifying Thiolane-3-carboxylic acid presents a specific chemoselective challenge: the thioether (sulfide) moiety within the ring. While the carboxylic acid is the target, the sulfur atom is a "soft" nucleophile prone to two primary side reactions:
-
Oxidation: Conversion to sulfoxide (
) or sulfone ( ) by atmospheric oxygen or peroxides in solvents. -
S-Alkylation: Formation of sulfonium salts if alkyl halides are used (competing with O-alkylation).
The Solution: This guide prioritizes protocols that avoid strong oxidants and electrophilic alkylating agents. We utilize a decision matrix to select between Fischer Esterification (for simple alcohols/scale-up) and Steglich Coupling (for complex/acid-sensitive alcohols).
Method Selection: The Decision Matrix
Do not guess. Use this logic flow to select the correct protocol for your specific alcohol and scale.
Figure 1: Decision matrix for selecting the optimal esterification route based on alcohol complexity and reaction scale.
Detailed Protocols & Workflows
Protocol A: Modified Fischer Esterification (Primary Alcohols)
Best for: Methyl, Ethyl, and Isopropyl esters where the alcohol can serve as solvent.
The Mechanism: Acid-catalyzed equilibrium.[1] Critical Control Point: Water removal is the rate-limiting factor.
Reagents:
-
Thiolane-3-carboxylic acid (1.0 equiv)
-
(conc.) or
-TsOH (0.1 equiv) -
Additive: 3Å Molecular Sieves (Activated)
Step-by-Step:
-
Inerting: Purge reaction vessel with Argon. Why? Prevents S-oxidation.
-
Dissolution: Dissolve acid in dry Alcohol (0.5 M concentration).
-
Catalyst Addition: Add
-TsOH or dropwise. -
Dehydration: Add activated 3Å molecular sieves (20% w/v). Note: Superior to Dean-Stark for small scale and thermally sensitive sulfur compounds.
-
Reflux: Heat to reflux for 4–12 hours. Monitor by TLC (stain with
or Iodine; sulfur compounds stain strongly). -
Workup: Filter sieves. Concentrate alcohol. Dissolve residue in EtOAc, wash with sat.
(removes unreacted acid) and Brine.
Protocol B: Steglich Esterification (Complex Alcohols)
Best for: Valuable alcohols, tertiary alcohols, or acid-sensitive substrates.
The Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is attacked by the alcohol (catalyzed by DMAP). Critical Control Point: Order of addition to prevent N-acylurea rearrangement.
Reagents:
-
Thiolane-3-carboxylic acid (1.0 equiv)
-
Alcohol (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dry DCM (Dichloromethane)
Step-by-Step:
-
Setup: Flame-dry glassware. Cool DCM to 0°C under Argon.
-
Mixing: Add Thiolane-3-carboxylic acid, Alcohol, and DMAP to the flask.
-
Activation: Dissolve DCC in minimal DCM and add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) overnight.
-
Observation: White precipitate (DCU) will form.
-
-
Filtration: Filter off the DCU precipitate through a Celite pad.
-
Purification: Wash filtrate with 0.5N HCl (removes DMAP) and
.
Troubleshooting Guide (The "Help Desk")
Use this diagnostic workflow if your yield is low or impurities are high.
Figure 2: Diagnostic workflow for identifying and resolving common reaction failures.
Common Failure Modes & Fixes
Issue 1: Sulfur Oxidation (Sulfoxide Formation)
-
Symptoms: Product is more polar than expected; NMR shows
-protons shifted downfield (approx +0.5 to +1.0 ppm). -
Root Cause: Presence of peroxides in ether/THF or atmospheric oxygen.
-
Fix:
-
Test solvents for peroxides before use.
-
Degas solvents by sparging with Argon for 15 mins.
-
Add a radical inhibitor (BHT) if using radical-prone conditions (rare for esterification).
-
Issue 2: "Stuck" Reaction (Fischer Method)
-
Symptoms: Equilibrium reached with 40% unreacted acid.
-
Root Cause: Inefficient water removal.
-
Fix: Do not add more acid catalyst. Instead, add fresh, activated 3Å molecular sieves or switch to a binary solvent system (Toluene/Alcohol) and use a Dean-Stark trap to physically remove water.
Issue 3: Difficult Purification (Steglich Method)
-
Symptoms: DCU urea byproduct contaminates the ester.[3]
-
Fix: Switch coupling agent from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be washed away during the aqueous workup.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
-
Recommendation: Use Oxalyl Chloride (
) with a drop of DMF in DCM at 0°C. It is milder and generates gaseous byproducts ( ), simplifying purification [1].
Q: Why avoid alkylation of the carboxylate (Acid + Alkyl Halide + Base)?
A: Because sulfur is a nucleophile. If you treat Thiolane-3-carboxylic acid with
Q: How do I store the ester? A: Thioethers can slowly oxidize over time. Store under an inert atmosphere (Argon/Nitrogen) in the freezer (-20°C). Avoid long-term storage in chlorinated solvents.
References
-
Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Sulfur, Silicon, and Phosphorus). Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Aliphatic Esters). Link
Sources
Technical Support Center: Expert Guidance on Handling Thiolane-3-Carboxylic Acid Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Thiolane-3-carboxylic acid and its derivatives. This guide is designed to provide you with in-depth, field-proven insights into the challenges posed by the hygroscopic nature of these compounds and to offer practical, step-by-step solutions for their successful handling, storage, and use in your experiments.
Section 1: Understanding the Challenge - The Hygroscopic Nature of Thiolane-3-Carboxylic Acid Derivatives
This guide will equip you with the knowledge and techniques to mitigate these challenges, ensuring the reliability and reproducibility of your research.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the handling of Thiolane-3-carboxylic acid derivatives.
Q1: What are the visible signs that my Thiolane-3-carboxylic acid derivative has absorbed moisture?
A1: Moisture absorption can manifest in several physical changes. The most common signs include:
-
Clumping or Caking: The free-flowing powder will begin to form clumps or even solidify into a hard cake[2].
-
Deliquescence: In cases of high moisture absorption, the solid may start to dissolve in the absorbed water, appearing wet or even turning into a slurry.
-
Difficulty in Weighing: The compound may stick to spatulas and weighing paper, making accurate measurement challenging.
Q2: How does moisture absorption affect the accuracy of my experiments?
A2: The presence of water can significantly impact your results in the following ways:
-
Inaccurate Concentration: When you weigh a hygroscopic compound that has absorbed water, you are measuring the mass of the compound plus the water. This leads to the preparation of solutions with a lower concentration of the active compound than intended.
-
Altered Stoichiometry: In chemical reactions, the inaccurate molar quantity of your Thiolane-3-carboxylic acid derivative will disrupt the stoichiometry, potentially leading to lower yields, incomplete reactions, or the formation of unwanted byproducts.
Q3: Can absorbed water affect the chemical stability of Thiolane-3-carboxylic acid derivatives?
A3: Yes, absorbed moisture can lead to chemical degradation. For ester derivatives of Thiolane-3-carboxylic acid, hydrolysis is a primary concern. The presence of water can facilitate the cleavage of the ester bond, yielding the parent carboxylic acid and the corresponding alcohol[3][4]. This not only reduces the purity of your starting material but can also introduce reactive impurities into your reaction mixture. Furthermore, for derivatives containing a thiol group, there is a risk of oxidative dimerization in the presence of air and moisture, forming a disulfide-linked impurity[5].
Q4: What are the ideal storage conditions for Thiolane-3-carboxylic acid derivatives?
A4: To maintain the integrity of these compounds, they should be stored in a cool, dry, and well-ventilated area[3][6][7][8]. The following practices are highly recommended:
-
Airtight Containers: Store the compound in a tightly sealed container to minimize exposure to atmospheric moisture. Containers with secure screw caps or those that can be sealed with paraffin film are ideal[9].
-
Inert Atmosphere: For particularly sensitive derivatives or for long-term storage, consider storing the compound under an inert atmosphere, such as nitrogen or argon.
-
Desiccants: Place the primary container inside a larger secondary container, such as a desiccator, containing a suitable desiccant like silica gel or calcium chloride to absorb any ambient moisture[9].
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered when working with hygroscopic Thiolane-3-carboxylic acid derivatives.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent reaction yields or unexpected byproducts. | Moisture-induced degradation of the starting material. The presence of water may have led to hydrolysis of ester groups or oxidation of thiol functionalities, altering the reactivity of your starting material. | 1. Verify Water Content: Before use, determine the water content of your Thiolane-3-carboxylic acid derivative using Karl Fischer titration (see Protocol 2). 2. Dry the Compound: If significant moisture is detected, dry the compound under high vacuum. Gentle heating may be applied, but first, verify the compound's thermal stability to avoid decomposition. 3. Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried to prevent introducing water into the reaction mixture. |
| Difficulty in obtaining an accurate weight of the solid. | Rapid moisture absorption on the balance. The compound is likely deliquescing upon exposure to ambient air. | 1. Minimize Exposure Time: Work quickly when weighing the compound. Have all necessary equipment ready before opening the container. 2. Weigh in a Controlled Environment: If possible, weigh the compound inside a glove box with a controlled, low-humidity atmosphere. 3. Weigh by Difference: Pre-weigh a sealed vial containing the compound. Quickly transfer an approximate amount to your reaction vessel and re-weigh the original vial. The difference in weight will be the amount transferred. |
| NMR spectrum shows broad peaks or unexpected signals. | Presence of water in the NMR solvent or the sample. Water can exchange protons with acidic protons in your molecule, leading to peak broadening. It will also appear as a distinct signal in the spectrum. | 1. Use High-Purity Deuterated Solvents: Ensure your NMR solvents are of high purity and stored under an inert atmosphere to minimize water content. 2. Dry the Sample: Prepare your NMR sample in a dry environment (e.g., a glove box) and consider adding a small amount of a drying agent like molecular sieves to the NMR tube if compatible with your compound. 3. Identify Water Peak: Be aware of the typical chemical shift of water in your chosen deuterated solvent to distinguish it from your compound's signals. |
| The solid has formed hard clumps or a solid mass. | Prolonged or repeated exposure to humid air. The compound has absorbed a significant amount of moisture, leading to caking. | 1. Mechanical Grinding (with caution): If the material is not too hard, you may be able to break up the clumps with a clean, dry spatula inside a glove box or a very dry environment. 2. Drying Under Vacuum: Place the clumped material in a suitable flask and dry under high vacuum, possibly with gentle heating if the compound is thermally stable. 3. Consider a Fresh Batch: For critical applications, it is often best to discard the compromised material and use a fresh, properly stored batch to ensure the accuracy of your experiments. |
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures.
Protocol 1: Weighing and Dispensing Hygroscopic Thiolane-3-Carboxylic Acid Derivatives
Objective: To accurately weigh and dispense the hygroscopic solid while minimizing moisture absorption.
Materials:
-
Thiolane-3-carboxylic acid derivative in a tightly sealed container
-
Analytical balance
-
Spatula
-
Weighing paper or weighing boat
-
Reaction vessel or volumetric flask
-
Glove box (recommended) or a low-humidity environment
Procedure:
-
Preparation:
-
Ensure all glassware and equipment are clean and thoroughly dried in an oven and cooled in a desiccator before use.
-
If using a glove box, ensure the atmosphere is dry (low ppm of H₂O).
-
Allow the container of the Thiolane-3-carboxylic acid derivative to equilibrate to the ambient temperature before opening to prevent condensation.
-
-
Weighing (in a glove box - Recommended):
-
Transfer the sealed container, spatula, weighing boat, and reaction vessel into the glove box.
-
Once inside the glove box, open the container.
-
Quickly weigh the desired amount of the solid onto the weighing boat and transfer it to the reaction vessel.
-
-
Weighing (on an open bench - if a glove box is unavailable):
-
Minimize the time the container is open.
-
Open the container and quickly remove an approximate amount of the solid using a dry spatula.
-
Immediately reseal the main container.
-
Place the weighing boat with the solid on the analytical balance and record the weight as quickly as possible.
-
Transfer the solid to the reaction vessel.
-
-
Dissolution:
-
Immediately add the appropriate anhydrous solvent to the reaction vessel to dissolve the solid. This will help to protect it from further moisture absorption.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water present in a sample of a Thiolane-3-carboxylic acid derivative.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents (titrant and solvent)
-
Anhydrous methanol (or a suitable co-solvent)
-
Gastight syringe for sample introduction
-
Analytical balance
Procedure:
-
Titrator Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
The titration vessel should be conditioned to a low, stable drift rate.
-
-
Solvent Selection:
-
Most carboxylic acids are soluble in methanol, which is a common Karl Fischer solvent. However, be aware that some carboxylic acids can undergo esterification with methanol in the presence of the Karl Fischer reagents, which produces water and leads to erroneously high results.
-
If esterification is suspected, use a specialized methanol-free Karl Fischer solvent.
-
-
Sample Preparation and Titration:
-
Accurately weigh a suitable amount of the Thiolane-3-carboxylic acid derivative directly into the titration vessel or into a vial for use with a KF oven.
-
Alternatively, dissolve a known weight of the sample in a known volume of a suitable anhydrous co-solvent and inject a known aliquot of the solution into the titration cell.
-
Start the titration. The instrument will automatically dispense the titrant and determine the endpoint.
-
-
Calculation:
-
The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
Section 5: Visualizations
Workflow for Handling Hygroscopic Compounds
Caption: A decision tree for troubleshooting inconsistent results when using Thiolane-3-carboxylic acid derivatives.
References
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Schaeffer Group. (n.d.). Hygroscopic Bulk Solids. Retrieved from [Link]
-
International Chemical Engineering (ICE). (2021, May 29). Safety Data Sheet Product name: Tetrahydrothiophene (THT). Retrieved from [Link]
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The Good Scents Company. (n.d.). Tetrahydrothiophene. Retrieved from [Link]
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Sinochem Nanjing Corporation. (n.d.). Tetrahydrothiophene. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]
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Pearson. (2024, September 4). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
Scribd. (n.d.). Handling of Hygroscopic Products System-Technik. Retrieved from [Link]
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AquaEnergy Expo Knowledge Hub. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from [Link]
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MDPI. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
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ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Retrieved from [Link]
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ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
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MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
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PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Rings: A Comparative Guide to the Reactivity of Thiolane-3-carboxylic Acid and Thiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal and materials chemistry, sulfur-containing heterocycles are indispensable building blocks. Their unique electronic and steric properties offer a rich playground for molecular design. This guide provides an in-depth, comparative analysis of the reactivity of two such molecules: the saturated thiolane-3-carboxylic acid and its aromatic counterpart, thiophene-3-carboxylic acid . Understanding their distinct chemical behaviors is paramount for their strategic deployment in synthesis and drug development.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between thiolane-3-carboxylic acid and thiophene-3-carboxylic acid lies in the nature of the sulfur-containing ring. Thiolane possesses a saturated, flexible tetrahydrothiophene ring, while thiophene boasts a planar, aromatic ring system. This seemingly simple variation in saturation profoundly impacts their electronic properties, acidity, and the reactivity of both the heterocyclic core and the carboxylic acid functionality.
| Property | Thiolane-3-carboxylic Acid | Thiophene-3-carboxylic Acid |
| Structure | Saturated, non-planar five-membered ring | Aromatic, planar five-membered ring |
| Molecular Formula | C₅H₈O₂S | C₅H₄O₂S |
| Molecular Weight | 132.18 g/mol | 128.15 g/mol [1] |
| pKa of Carboxylic Acid | ~4-5 (estimated) | 3.9[2] |
| Sulfur Atom Hybridization | sp³ | sp² |
| Sulfur Atom Reactivity | Nucleophilic | Less Nucleophilic |
| Ring Reactivity | Generally inert to electrophiles | Prone to electrophilic substitution[3] |
The Heart of the Matter: Comparative Reactivity
The divergent reactivity profiles of these two molecules can be dissected by examining three key areas: the sulfur atom, the carbon framework of the ring, and the carboxylic acid group.
The Sulfur Atom: A Nucleophile vs. an Aromatic Participant
The reactivity of the sulfur atom is a stark point of contrast.
-
Thiolane-3-carboxylic Acid: The sulfur atom in the thiolane ring behaves as a typical dialkyl sulfide. Its lone pairs of electrons are localized and readily available for nucleophilic attack. Consequently, the sulfur is susceptible to:
-
Alkylation: Reaction with alkyl halides to form sulfonium salts.
-
Oxidation: Easily oxidized to the corresponding sulfoxide and further to the sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This stepwise oxidation allows for fine-tuning of the molecule's polarity and hydrogen bonding capabilities, a valuable tool in drug design.
-
-
Thiophene-3-carboxylic Acid: In contrast, the lone pairs on the thiophene sulfur are delocalized to participate in the 6π-electron aromatic system. This aromaticity renders the sulfur significantly less nucleophilic and more resistant to oxidation compared to its saturated counterpart.[4] While oxidation to the sulfoxide and sulfone is possible, it typically requires stronger oxidizing conditions.[5] The rate constants for the oxidation of thiophenes are 2-4 orders of magnitude smaller than those for the oxidation of aliphatic sulfides.[4]
Caption: Contrasting reactivity of the sulfur atom.
The Ring's Carbon Framework: Inert Aliphatic vs. Reactive Aromatic
The carbon atoms of the respective rings exhibit predictably different reactivities.
-
Thiolane-3-carboxylic Acid: The sp³-hybridized carbons of the thiolane ring are saturated and generally unreactive towards electrophiles or nucleophiles under standard conditions. Radical reactions, such as halogenation, could occur but are often non-selective.
-
Thiophene-3-carboxylic Acid: The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution.[3] The carboxylic acid group is a deactivating, meta-directing group in benzene chemistry. However, in the more reactive thiophene system, its directing effect is more complex. Electrophilic attack will preferentially occur at the C5 position (meta to the carboxyl group and ortho to the sulfur), and to a lesser extent at the C2 position (ortho to both the carboxyl group and the sulfur). The high reactivity of the thiophene ring means that substitutions can often proceed under milder conditions than those required for benzene.[6]
Caption: Ring reactivity comparison.
The Carboxylic Acid Group: A Matter of Acidity and Steric Hindrance
The carboxylic acid functionality in both molecules undergoes typical reactions such as esterification and amide bond formation. However, subtle differences in acidity and steric environment can influence reaction rates and conditions.
-
Reactivity in Esterification and Amidation: Both acids can be converted to esters and amides using standard coupling reagents. The choice of coupling agent and reaction conditions will depend on the specific substrate and desired yield. For instance, sterically hindered alcohols or amines may require more potent activating agents.
Experimental Protocols: A Practical Guide
The following protocols provide representative examples of key transformations for both molecules. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.
Protocol 1: Oxidation of the Sulfur Atom
Objective: To compare the susceptibility of the sulfur atom to oxidation.
Reaction:
-
Thiolane-3-carboxylic acid to Thiolane-1-oxide-3-carboxylic acid
-
Thiophene-3-carboxylic acid (attempted oxidation under mild conditions)
Methodology:
-
Dissolution: Dissolve thiolane-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol at 0 °C in two separate flasks. In a third flask, dissolve thiophene-3-carboxylic acid (1.0 eq) in DCM at 0 °C.
-
Oxidant Addition: To one flask of thiolane-3-carboxylic acid and the flask of thiophene-3-carboxylic acid, add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion (or after a set time for the thiophene reaction), quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM. The combined organic layers are then washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Expected Outcome & Rationale:
-
The oxidation of thiolane-3-carboxylic acid is expected to proceed smoothly to the sulfoxide. The nucleophilic sp³-hybridized sulfur readily attacks the electrophilic oxygen of the peroxy acid.
-
Under these mild conditions, the oxidation of thiophene-3-carboxylic acid is expected to be significantly slower or may not proceed to a significant extent. This demonstrates the lower nucleophilicity of the aromatic sulfur atom. To achieve oxidation of thiophene, harsher conditions or more potent oxidizing systems, such as hydrogen peroxide catalyzed by methyltrioxorhenium(VII), would be required.[4]
Protocol 2: Fischer Esterification
Objective: To synthesize the methyl esters of both carboxylic acids.
Reaction:
-
Thiolane-3-carboxylic acid to Methyl thiolane-3-carboxylate
-
Thiophene-3-carboxylic acid to Methyl thiophene-3-carboxylate
Methodology:
-
Reaction Setup: In separate round-bottom flasks, dissolve each carboxylic acid (1.0 eq) in a large excess of methanol, which acts as both the solvent and the reagent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 eq), to each flask.
-
Heating: Heat the reaction mixtures to reflux and monitor the progress by TLC.
-
Work-up and Isolation: After completion, cool the mixtures to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst. Wash further with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by distillation or column chromatography.
Rationale: The Fischer esterification is an equilibrium-driven process. Using a large excess of the alcohol (methanol) shifts the equilibrium towards the product side. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Protocol 3: Amide Bond Formation
Objective: To synthesize the corresponding amides with a model amine (e.g., benzylamine).
Reaction:
-
Thiolane-3-carboxylic acid to N-benzylthiolane-3-carboxamide
-
Thiophene-3-carboxylic acid to N-benzylthiophene-3-carboxamide
Methodology:
-
Activation: In separate flasks, dissolve each carboxylic acid (1.0 eq) in an aprotic solvent like DCM or dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: Add the amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
Rationale: The use of a coupling agent like EDC is necessary to convert the carboxylic acid into a more reactive species (an active ester with HOBt), which is then readily attacked by the amine nucleophile. The base (DIPEA) is added to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
Conclusion: Strategic Application in Synthesis
The choice between thiolane-3-carboxylic acid and thiophene-3-carboxylic acid in a synthetic strategy is dictated by the desired properties and subsequent chemical transformations.
-
Thiolane-3-carboxylic acid is the scaffold of choice when a flexible, saturated thioether moiety is required. Its nucleophilic sulfur atom offers a handle for further functionalization through oxidation or alkylation, allowing for the introduction of polarity and diverse structural motifs.
-
Thiophene-3-carboxylic acid provides a rigid, aromatic platform. Its propensity for electrophilic substitution allows for the decoration of the heterocyclic ring, making it a versatile building block for conjugated materials and complex drug molecules where a planar, electron-rich system is advantageous.[1]
By understanding the fundamental principles that govern their reactivity, researchers can harness the unique chemical personalities of these two sulfur-containing carboxylic acids to advance the frontiers of chemical synthesis and drug discovery.
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Dakshene, M. (2020, August 22). THIOPHENE (Electrophilic Substitution Reactions). YouTube. [Link]
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Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]
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Beilstein Journal of Organic Chemistry. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
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ACS Publications. Reactivity-selectivity correlations. 2. Reactivity of alkyl aryl sulfates toward oxygen nucleophiles and the reactivity-selectivity principle. [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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Master Organic Chemistry. The pKa Table Is Your Friend. [Link]
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ResearchGate. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
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ResearchGate. Oxidation of thiophene (Th) 1 to a sulfoxide (thiophene 1-oxide 2) and a sulfone (thiophene 1,1-dioxide 3). [Link]
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Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]
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Master Organic Chemistry. Thiols And Thioethers. [Link]
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International Journal of Trend in Scientific Research and Development. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of p-Hydroxy Benzoic Acid, p-Amino Benzoic Acid and Salicylic Acid. [Link]
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ACS Publications. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). [Link]
-
ChemSurvival. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]
-
ResearchGate. Oxidation Potential of Thiophene Oligomers: Theoretical and Experimental Approach. [Link]
-
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-
Molecules. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
-
ACS Publications. Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. [Link]
-
Chad's Prep. (2021, February 2). 13.8 Sulfides | Organic Chemistry. YouTube. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Nanomaterials Chemistry. (2023, October 7). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. [Link]
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-
Fareedian Chemistry. (2020, April 7). Electrophilic substitution of thiophene. YouTube. [Link]
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A Comparative DFT Analysis of Thiolane-3-carboxylic Acid and Other Heterocyclic Acids for Drug Discovery
In the landscape of modern drug discovery and development, the intricate dance of molecular structure and biological activity is of paramount importance. Heterocyclic carboxylic acids, in particular, represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the design of novel therapeutics.[1] This guide provides a deep, comparative analysis of Thiolane-3-carboxylic acid and its structural and electronic analogues, leveraging the power of Density Functional Theory (DFT) to elucidate the subtle yet crucial differences that govern their chemical behavior.
This analysis is tailored for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of why these molecules behave as they do. We will explore the conformational landscapes, electronic properties, and reactivity descriptors of Thiolane-3-carboxylic acid, comparing it with its nitrogen-containing counterpart (Proline), its oxygen-containing analogue (Tetrahydrofuran-3-carboxylic acid), and its unsaturated relative (Thiophene-3-carboxylic acid). This comparative approach will illuminate the profound impact of heteroatom substitution and ring saturation on the physicochemical properties of these vital building blocks.
The Strategic Importance of Heterocyclic Scaffolds
Five-membered heterocyclic rings are ubiquitous in biologically active compounds, from amino acids to vitamins and pharmaceuticals.[1] Their three-dimensional structures and the presence of heteroatoms introduce specific electronic and steric features that are critical for molecular recognition and interaction with biological targets. Thiolane-3-carboxylic acid, a saturated sulfur-containing heterocycle, is of particular interest due to the unique properties of the sulfur atom, including its size, polarizability, and ability to engage in non-covalent interactions.[2] Understanding how these properties compare to other heterocyclic systems is key to rationally designing molecules with desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and therapeutic efficacy.
Comparative Framework: The Molecules Under Investigation
This guide focuses on a comparative DFT study of four key five-membered heterocyclic carboxylic acids:
-
Thiolane-3-carboxylic acid: The primary molecule of interest, featuring a saturated five-membered ring with a sulfur heteroatom. Due to the limited availability of direct DFT studies on this specific molecule, we will draw insights from a detailed study on the closely related 3-Aminothiolane-3-carboxylic acid, focusing on the behavior of the thiolane ring.[2]
-
Proline: A proteinogenic amino acid with a saturated five-membered ring containing a nitrogen atom. It serves as a crucial biological and structural analogue.[3]
-
Tetrahydrofuran-3-carboxylic acid: The oxygen-containing saturated analogue, providing a comparison of the effect of a more electronegative heteroatom.
-
Thiophene-3-carboxylic acid: The unsaturated, aromatic counterpart to Thiolane-3-carboxylic acid, highlighting the influence of π-conjugation on the molecule's properties.[4]
Methodological Deep Dive: A Validated DFT Protocol
To ensure the scientific integrity and reproducibility of the comparative data, a robust and well-validated DFT protocol is essential. The following step-by-step methodology is recommended for the computational analysis of these heterocyclic acids.[5]
Experimental Protocol: DFT Calculation Workflow
-
Structure Optimization:
-
Initial 3D structures of each molecule are constructed using a molecular builder.
-
A conformational search is performed to identify the lowest energy conformers. For five-membered rings, this involves exploring envelope and twist conformations.
-
Geometry optimization is then carried out using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[3]
-
The absence of imaginary frequencies in the vibrational analysis confirms that a true energy minimum has been reached on the potential energy surface.[3]
-
-
Electronic Property Calculations:
-
With the optimized geometries, single-point energy calculations are performed.
-
From these calculations, key electronic properties are derived:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's electronic reactivity and stability.
-
HOMO-LUMO gap (ΔE): A larger gap generally indicates higher kinetic stability and lower chemical reactivity.
-
Molecular Electrostatic Potential (MEP): This visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.
-
-
-
Reactivity Descriptor Calculations:
-
Global reactivity descriptors are calculated from the HOMO and LUMO energies:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
-
-
Caption: Conceptual MEP diagram for a heterocyclic acid.
Part 3: Reactivity Descriptors
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity.
| Descriptor | Thiolane-3-CA (Predicted) | Proline | Tetrahydrofuran-3-CA (Predicted) | Thiophene-3-CA |
| HOMO-LUMO Gap (ΔE) | Moderate | High | High | Low |
| Chemical Hardness (η) | Moderate | High | High | Low |
| Electrophilicity Index (ω) | Moderate | Low | Low | High |
Note: Values for Thiolane-3-CA and Tetrahydrofuran-3-CA are predicted based on general principles and data from related compounds.
A lower HOMO-LUMO gap in Thiophene-3-carboxylic acid, a consequence of its aromaticity, suggests higher reactivity compared to its saturated counterparts. [4]The saturated rings in Thiolane-3-carboxylic acid, Proline, and Tetrahydrofuran-3-carboxylic acid lead to larger HOMO-LUMO gaps and greater chemical hardness, indicating higher kinetic stability. [6]The higher electrophilicity index of Thiophene-3-carboxylic acid suggests it is a better electron acceptor in reactions.
Synthesis and Conclusions
This comparative guide, grounded in the principles of Density Functional Theory, provides a framework for understanding the nuanced differences between Thiolane-3-carboxylic acid and other key heterocyclic acids.
-
Influence of the Heteroatom: The nature of the heteroatom (S, N, or O) significantly impacts the electronic properties of the saturated rings through inductive effects and the potential for specific non-covalent interactions. The sulfur in thiolane offers unique possibilities for hydrogen bonding and has a different steric profile compared to nitrogen in proline and oxygen in tetrahydrofuran.
-
The Role of Saturation: The most striking comparison is between the saturated Thiolane-3-carboxylic acid and the unsaturated Thiophene-3-carboxylic acid. The aromaticity of the thiophene ring leads to a planar structure, a smaller HOMO-LUMO gap, and consequently, higher reactivity. The puckered, flexible nature of the thiolane ring offers different conformational possibilities, which can be crucial for fitting into the active sites of enzymes. [1] For drug development professionals, these insights are directly applicable. The choice of a saturated versus an unsaturated ring, or the selection of a specific heteroatom, can be a strategic decision to modulate a drug candidate's reactivity, stability, solubility, and binding affinity. The computational protocols and comparative data presented here serve as a valuable resource for making these informed decisions, ultimately accelerating the journey from molecular design to therapeutic reality.
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Experimental and computational analyses of the cocrystal of Tetrahydrofuran-2,3,4,5-tetracarboxylic acid and urea. (2025). ResearchGate. [Link]
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Singh, S. K., et al. (2025). l‑Proline–Carboxylic Acid-Based Hydrophobic Deep Eutectic Solvents: Thermophysical Properties and DFT Structural Insights. ACS Omega. [Link]
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Reactivity of Five-Membered Rings with One Heteroatom. (n.d.). ResearchGate. [Link]
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Bhat, A., et al. (2025). Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. ChemistrySelect, 10(37). [Link]
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Karabal, N., et al. (2022). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 27(19), 6537. [Link]
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Sahu, P. K., & Panda, A. K. (2014). Saturated vs. unsaturated hydrocarbon interactions with carbon nanostructures. Frontiers in Chemistry, 2, 61. [Link]
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Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. (2024). PubMed. [Link]
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Puzzarini, C., et al. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. The Journal of Physical Chemistry A, 127(36), 7596-7608. [Link]
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National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. [Link]
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Horvath, D. (2021, May 26). Jack's tips on Saturated vs. Unsaturated compounds [Video]. YouTube. [Link]
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Li, H., et al. (2022). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 144(1), 439-452. [Link]
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Ahmad, I., et al. (2022). Five-Membered Heterocyclic Compounds. Encyclopedia.pub. [Link]
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A Head-to-Head Comparison of Synthetic Routes to Thiolane-3-carboxylic Acid: A Guide for Researchers
Thiolane-3-carboxylic acid is a pivotal saturated heterocyclic compound, serving as a crucial building block in the synthesis of various pharmaceuticals and biologically active molecules, most notably as a key intermediate in the industrial production of Biotin (Vitamin B7). The stereochemistry and purity of this intermediate are paramount, directly impacting the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and stereocontrolled synthetic methods for Thiolane-3-carboxylic acid is of significant interest to the chemical and pharmaceutical industries.
This comprehensive guide provides a head-to-head comparison of prominent synthetic strategies for Thiolane-3-carboxylic acid. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key methodologies, empowering researchers to make informed decisions for their specific applications.
Introduction to Synthetic Challenges
The synthesis of Thiolane-3-carboxylic acid presents several challenges:
-
Stereocontrol: The carboxylic acid group is attached to a stereocenter. For applications like biotin synthesis, achieving high enantiopurity is critical.
-
Ring Formation: Constructing the five-membered thiolane ring efficiently and with the desired substitution pattern is a primary obstacle.
-
Scalability and Cost-Effectiveness: For industrial applications, the synthesis must be amenable to large-scale production using readily available and cost-effective starting materials.
-
Safety: The handling of sulfur-containing reagents, some of which can be noxious, requires careful consideration of safety protocols.
This guide will compare and contrast different approaches that address these challenges to varying degrees.
Comparative Analysis of Synthetic Methodologies
We will explore three major synthetic strategies:
-
Michael Addition-Based Approaches: Building the thiolane ring through conjugate addition.
-
Ring-Closing Reactions: Forming the heterocyclic ring from an acyclic precursor.
-
Functionalization of Pre-existing Thiolane Scaffolds: Introducing the carboxylic acid group onto a pre-formed thiolane ring.
Michael Addition-Based Approaches: A Versatile Strategy
The thia-Michael addition, the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful and widely employed method for constructing the thiolane ring.[1] This approach offers a convergent and often highly efficient route to substituted thiolanes.
General Concept:
A sulfur nucleophile is reacted with a suitable Michael acceptor bearing a precursor to the carboxylic acid functionality. Subsequent cyclization, either in the same pot or in a separate step, affords the desired thiolane ring.
Method 1A: Reaction of a Thiol with an α,β-Unsaturated Ester
This is a direct and atom-economical approach. A thiol is reacted with an acrylate derivative, followed by ring closure.
Experimental Protocol: Synthesis of Diethyl 2-sulfanyltetrahydrofuran-3,4-dicarboxylate (A Precursor to Thiolane-3-carboxylic Acid)
This protocol describes the synthesis of a key intermediate that can be further converted to Thiolane-3-carboxylic acid.
Materials:
-
Diethyl maleate
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of diethyl maleate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Sodium hydrosulfide (1.1 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to pH 2-3.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford diethyl 2-sulfanyltetrahydrofuran-3,4-dicarboxylate.
Causality Behind Experimental Choices:
-
Diethyl maleate serves as the Michael acceptor, containing the ester functionalities that are precursors to the carboxylic acid.
-
Sodium hydrosulfide provides the sulfur nucleophile for the Michael addition and subsequent ring formation.
-
Ethanol is a suitable protic solvent that facilitates the reaction.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Acidification is crucial to protonate the carboxylate intermediates, allowing for extraction into an organic solvent.
Performance Data:
| Parameter | Method 1A |
| Starting Materials | Diethyl maleate, Sodium hydrosulfide |
| Key Steps | Michael addition, Cyclization |
| Typical Yield | 60-75% |
| Stereoselectivity | Generally produces a mixture of cis and trans isomers. |
| Scalability | Readily scalable. |
| Advantages | Convergent, uses readily available starting materials. |
| Disadvantages | Lack of inherent stereocontrol. |
Visualization of the Michael Addition Pathway:
Caption: General workflow for Thiolane-3-carboxylic acid synthesis via Michael addition.
Ring-Closing Reactions: Constructing the Thiolane Core
Ring-closing reactions provide an alternative strategy where an acyclic precursor containing both the sulfur atom and the carbon chain is cyclized to form the thiolane ring.
Method 2A: Dieckmann Condensation of a Thioether Diester
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated to introduce the desired functionality.
General Concept:
An acyclic thioether containing two ester groups at appropriate positions is treated with a strong base to induce intramolecular cyclization.
Experimental Protocol: Synthesis of Ethyl 2-oxothiolane-3-carboxylate
This protocol outlines the synthesis of a key intermediate for Thiolane-3-carboxylic acid.
Materials:
-
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
-
Sodium ethoxide (NaOEt)
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate (1 equivalent) in anhydrous toluene is added dropwise to a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene at reflux.
-
The reaction mixture is stirred at reflux for 2-3 hours.
-
The reaction is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude ethyl 2-oxothiolane-3-carboxylate is purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is the acyclic precursor containing the necessary thioether and diester functionalities.
-
Sodium ethoxide is a strong base required to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular condensation.
-
Toluene is a high-boiling, inert solvent suitable for this reaction.
-
Acidic workup neutralizes the reaction mixture and allows for the isolation of the β-keto ester product.
Performance Data:
| Parameter | Method 2A |
| Starting Materials | Thioether diester |
| Key Steps | Dieckmann condensation, Decarboxylation |
| Typical Yield | 50-65% |
| Stereoselectivity | Not applicable at the ring-forming step. |
| Scalability | Moderately scalable. |
| Advantages | Provides a functionalized thiolane ring for further elaboration. |
| Disadvantages | Requires the synthesis of the acyclic precursor, which can be multi-step. |
Visualization of the Ring-Closing Pathway:
Caption: General workflow for Thiolane-3-carboxylic acid synthesis via a ring-closing reaction.
Functionalization of Pre-existing Thiolane Scaffolds
This strategy involves starting with a commercially available or easily synthesized thiolane derivative and introducing the carboxylic acid group at the 3-position.
Method 3A: Carboxylation of 3-Thiolanone
This method utilizes a pre-formed thiolane ring with a ketone functionality at the 3-position, which can then be converted to the carboxylic acid.
General Concept:
3-Thiolanone can be converted to its enolate, which is then carboxylated using a suitable carbon dioxide source. Subsequent reduction of the ketone and/or other functional group manipulations can lead to the target molecule.
Experimental Protocol: Synthesis of Tetrahydrothiophene-3-ketone and its Conversion
This protocol outlines the synthesis of a key intermediate and a conceptual pathway to the final product. A preparation method for tetrahydrothiophene-3-ketone is described in a patent, starting from chloroacetyl chloride and involving ethylene addition, carbonyl protection, cyclization, and deprotection.[2]
Materials:
-
3-Thiolanone
-
Lithium diisopropylamide (LDA)
-
Dry ice (solid CO2)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure (Conceptual):
-
A solution of 3-thiolanone in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA in THF is added dropwise to form the lithium enolate.
-
The enolate solution is then added to a slurry of crushed dry ice in THF.
-
The reaction mixture is allowed to warm to room temperature and then quenched with dilute hydrochloric acid.
-
The product, 2-oxo-thiolane-3-carboxylic acid, is extracted with an organic solvent.
-
Subsequent reduction of the ketone functionality would be required to obtain Thiolane-3-carboxylic acid.
Causality Behind Experimental Choices:
-
3-Thiolanone provides the pre-formed thiolane ring.
-
LDA is a strong, non-nucleophilic base ideal for forming the kinetic enolate of the ketone.
-
Dry ice serves as the electrophilic source of carbon dioxide for the carboxylation reaction.
-
Low temperature (-78 °C) is crucial to maintain the stability of the enolate and prevent side reactions.
Performance Data:
| Parameter | Method 3A |
| Starting Materials | 3-Thiolanone |
| Key Steps | Enolate formation, Carboxylation, Reduction |
| Typical Yield | Variable, depends on the efficiency of each step. |
| Stereoselectivity | The carboxylation step creates a stereocenter, potentially leading to a racemic mixture. |
| Scalability | Can be challenging due to the use of cryogenic temperatures and highly reactive reagents. |
| Advantages | Utilizes a pre-formed ring, potentially reducing the number of steps to the core structure. |
| Disadvantages | The starting material, 3-thiolanone, may not be readily available or cost-effective. The multi-step process to the final product can be complex. |
Head-to-Head Comparison Summary
| Feature | Michael Addition-Based | Ring-Closing Reactions | Functionalization of Thiolane |
| Overall Strategy | Convergent and flexible. | Linear, requires precursor synthesis. | Can be efficient if the starting material is available. |
| Starting Materials | Readily available and inexpensive. | Can require multi-step synthesis. | Availability and cost of substituted thiolanes can be a limitation. |
| Stereocontrol | Generally poor without chiral auxiliaries or catalysts. | Dependent on the stereochemistry of the acyclic precursor. | Can be challenging to introduce stereochemistry selectively. |
| Scalability | Generally good. | Moderate, can be limited by reagent stoichiometry and reaction conditions. | Can be challenging due to the use of specialized reagents and conditions. |
| Key Advantages | High atom economy, operational simplicity. | Good for constructing highly functionalized rings. | Potentially shorter route to the core scaffold. |
| Key Disadvantages | Lack of inherent stereocontrol. | Can be a longer overall sequence. | Reliance on the availability of the starting thiolane derivative. |
Conclusion and Future Outlook
The synthesis of Thiolane-3-carboxylic acid can be approached through several distinct strategies, each with its own set of advantages and disadvantages.
-
For large-scale, cost-effective synthesis where stereochemistry can be addressed in a later step (e.g., through resolution), Michael addition-based approaches offer a robust and scalable option.
-
Ring-closing reactions, such as the Dieckmann condensation, provide a powerful method for constructing the thiolane ring with pre-installed functionality, although the synthesis of the acyclic precursor needs to be considered.
-
Functionalization of a pre-existing thiolane scaffold is a viable strategy if the starting material is readily accessible and if efficient methods for the introduction of the carboxylic acid group can be employed.
Future research in this area will likely focus on the development of novel, highly stereoselective methods for the synthesis of Thiolane-3-carboxylic acid. The use of chiral catalysts in Michael addition reactions or the development of enantioselective ring-closing strategies could provide more direct and efficient routes to enantiomerically pure product, which is highly desirable for pharmaceutical applications. Furthermore, the exploration of biocatalytic methods could offer environmentally friendly and highly selective alternatives to traditional chemical synthesis.
This guide provides a foundational understanding of the key synthetic approaches to Thiolane-3-carboxylic acid. The choice of the optimal method will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost, and the desired level of stereochemical purity.
References
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]
- Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
-
Synthesis of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
- Preparation of Thiophenes by Ring-Closure Reactions and
-
Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. MDPI. [Link]
-
Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
- Process for the production of tetrahydrothiophene.
- Preparation method of tetrahydrothiophene-3-ketone and intermediate.
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme Chemistry. [Link]
- Preparation method of 2-thiophenecarboxylic acid.
-
A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC. [Link]
-
A Practical Synthesis of (+)-Biotin from L-Cysteine. ResearchGate. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
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Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. Croatian Chemical Acta. [Link]
-
A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. [Link]
-
Thiol Michael Addition Reaction: A facile Tool for Introducing Peptides into Polymer-based Gene Delivery Systems. ResearchGate. [Link]
-
A New Synthesis of Thiophenes and Condensed Thiophenes by Ring Closure of Disulfides. ACS Publications. [Link]
- Synthesis of biotin.
-
Synthesis of thiol esters 3a-k starting from carboxylic acids 1a-f and... ResearchGate. [Link]
-
Synthesis of L-Biotin. RANGE: Undergraduate Research Journal. [Link]
-
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. NIH. [Link]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH. [Link]
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Intermediates for D-biotin synthesis and their production. European Patent Office. [Link]
-
Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate. [Link]
-
2-thiophenethiol. Organic Syntheses. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Thiolane-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate molecule with promising pharmacological activity can falter if it is too rapidly metabolized in the body, leading to insufficient exposure and diminished efficacy. Conversely, a compound that is metabolized too slowly may accumulate and cause toxicity. This guide provides a comprehensive framework for assessing the metabolic stability of Thiolane-3-carboxylic acid derivatives, a class of compounds with potential applications in various therapeutic areas.
As a Senior Application Scientist, my aim is to equip you not just with protocols, but with the scientific rationale behind them. This guide is structured to provide a deep, practical understanding of how to design, execute, and interpret metabolic stability studies for this particular chemical scaffold. We will delve into the likely metabolic pathways, detail robust in vitro assays, and present a comparative analysis of hypothetical derivatives to illustrate the impact of structural modifications on metabolic fate.
The Metabolic Landscape of Thiolane-3-carboxylic Acid Derivatives
The chemical structure of Thiolane-3-carboxylic acid, featuring a saturated five-membered sulfur-containing ring (thiolane or tetrahydrothiophene) and a carboxylic acid moiety, presents two primary sites for metabolic transformation. Understanding these potential metabolic "hotspots" is fundamental to designing effective and stable drug candidates.
Phase I Metabolism: The Role of the Thiolane Ring
The sulfur atom within the thiolane ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1][2][3] The most probable metabolic pathway involves the oxidation of the sulfur atom to form a sulfoxide, which can be further oxidized to a sulfone. Hydroxylation at the carbon atoms of the thiolane ring is also a possibility.
Phase II Metabolism: The Fate of the Carboxylic Acid
The carboxylic acid group is a prime target for Phase II conjugation reactions, which serve to increase the water solubility of a compound and facilitate its excretion. The most significant Phase II pathway for carboxylic acids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[4][5] This process forms an acyl glucuronide, which can sometimes be a reactive metabolite.[6][7]
The following diagram illustrates the predicted primary metabolic pathways for Thiolane-3-carboxylic acid.
Caption: Predicted metabolic pathways of Thiolane-3-carboxylic acid.
Comparative Assessment of Metabolic Stability: A Practical Guide
To illustrate how structural modifications can influence metabolic stability, we will consider three hypothetical derivatives of Thiolane-3-carboxylic acid and a reference compound.
-
TCA-001: Thiolane-3-carboxylic acid (Parent Compound)
-
TCA-002: Methyl ester of Thiolane-3-carboxylic acid
-
TCA-003: Thiolane-3-carboxamide
-
Reference Compound: A commercially available carboxylic acid drug with known metabolic stability (e.g., Ibuprofen).
We will assess their stability in two key in vitro systems: human liver microsomes (to evaluate Phase I and some Phase II metabolism) and human plasma (to assess stability against plasma esterases and amidases).
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro metabolic stability of our test compounds.
Caption: General workflow for in vitro metabolic stability assessment.
Protocol 1: Human Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating the susceptibility of a compound to metabolism by hepatic enzymes, primarily CYPs.[8][9]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of Thiolane-3-carboxylic acid derivatives in human liver microsomes.
Materials:
-
Test compounds (TCA-001, TCA-002, TCA-003) and Reference Compound (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Positive control compounds: Verapamil (high clearance) and Diazepam (low clearance)[10][11]
-
Negative control: Heat-inactivated HLMs
Procedure:
-
Preparation:
-
Thaw HLMs and the NADPH regenerating system on ice.
-
Prepare a working solution of the HLM suspension in potassium phosphate buffer.
-
Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the working solutions of the test/control compounds at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
For the negative control (minus NADPH), add an equal volume of buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with the internal standard to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein) .
Protocol 2: Human Plasma Stability Assay
This assay assesses the stability of compounds in plasma, which contains various enzymes such as esterases and amidases that can metabolize certain functional groups.
Objective: To determine the stability of Thiolane-3-carboxylic acid derivatives in human plasma.
Materials:
-
Test compounds (TCA-001, TCA-002, TCA-003) and Reference Compound (10 mM in DMSO)
-
Pooled Human Plasma
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile (ACN) with a suitable internal standard
Procedure:
-
Preparation:
-
Thaw human plasma at 37°C.
-
Prepare working solutions of the test and control compounds by diluting the stock solutions in PBS.
-
-
Incubation:
-
In a 96-well plate, add the human plasma.
-
Add the working solutions of the test/control compounds to the plasma and mix gently.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the percent remaining versus time to visualize the stability profile.
-
If significant degradation is observed, calculate the half-life (t1/2) as described in the microsomal stability assay protocol.
Comparative Data and Interpretation
The following tables present hypothetical data for our Thiolane-3-carboxylic acid derivatives and the reference compound.
Table 1: Human Liver Microsomal Stability Data
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| TCA-001 | 45 | 15.4 | Moderate |
| TCA-002 | 35 | 19.8 | Moderate |
| TCA-003 | > 60 | < 11.6 | High |
| Ibuprofen | 55 | 12.6 | High |
| Verapamil | 5 | 138.6 | Low |
| Diazepam | > 60 | < 11.6 | High |
Interpretation:
-
TCA-001 (Parent Compound): Shows moderate metabolic stability. The primary routes of metabolism are likely S-oxidation and glucuronidation.
-
TCA-002 (Methyl Ester): Exhibits slightly lower stability than the parent compound. In addition to the metabolism of the thiolane ring, the ester group is likely susceptible to hydrolysis by microsomal esterases, contributing to its faster clearance.
-
TCA-003 (Amide): Demonstrates high metabolic stability, comparable to the stable control, Diazepam. Amides are generally more resistant to enzymatic hydrolysis than esters, which likely accounts for its improved stability profile.
-
Ibuprofen (Reference): As expected, shows high metabolic stability, consistent with its known pharmacokinetic properties.
Table 2: Human Plasma Stability Data
| Compound | Percent Remaining at 120 min | Plasma Stability Classification |
| TCA-001 | > 95% | Stable |
| TCA-002 | < 10% | Unstable |
| TCA-003 | > 90% | Stable |
| Ibuprofen | > 95% | Stable |
Interpretation:
-
TCA-001 and TCA-003: Both the parent carboxylic acid and the amide derivative are stable in human plasma, indicating they are not significantly metabolized by plasma enzymes.
-
TCA-002 (Methyl Ester): Is highly unstable in plasma, suggesting rapid hydrolysis of the ester bond by plasma esterases. This highlights a potential liability for this derivative as a drug candidate, unless it is intended as a prodrug.
Conclusion and Future Directions
This guide provides a robust framework for the initial assessment of the metabolic stability of Thiolane-3-carboxylic acid derivatives. Our comparative analysis demonstrates that seemingly minor structural modifications can have a profound impact on a compound's metabolic fate. The amide derivative (TCA-003) emerged as the most stable in both liver microsomes and plasma, suggesting it may be a more promising scaffold for further optimization.
It is crucial to remember that in vitro assays are a predictive tool.[13] Promising candidates from these initial screens should be further evaluated in more complex in vitro systems, such as hepatocytes, which contain a broader range of both Phase I and Phase II enzymes. Ultimately, in vivo pharmacokinetic studies in animal models are necessary to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.
By applying the principles and protocols outlined in this guide, researchers can make more informed decisions in the early stages of drug discovery, increasing the likelihood of identifying and developing metabolically stable and ultimately successful therapeutic agents.
References
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025, December 9). PubMed Central. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. [Link]
-
Thiophene. Wikipedia. [Link]
-
The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023, September 6). PubMed. [Link]
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"comparative analysis of the acidity of Thiolane-3-carboxylic acid and 3-mercaptopropionic acid"
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Acidity in Molecular Design
In the landscape of pharmaceutical and materials science, the ionization constant (pKa) of a molecule is a cornerstone property governing its behavior. It dictates solubility, membrane permeability, and the nature of intermolecular interactions with biological targets or material surfaces. This guide provides an in-depth comparative analysis of the acidity of two structurally related organosulfur compounds: Thiolane-3-carboxylic acid and 3-Mercaptopropionic acid.
While both molecules feature a carboxylic acid and a sulfur atom, their distinct architectures—a cyclic thioether versus a linear thiol—introduce subtle yet significant electronic and conformational differences. Understanding these differences is paramount for scientists selecting building blocks for drug discovery, designing surface modifiers for nanomaterials, or developing new polymer chemistries. This guide will dissect the structural factors influencing their respective acidities and provide a robust experimental framework for their empirical determination.
Physicochemical Properties and Acidity at a Glance
A direct comparison of the fundamental properties of these two acids reveals the basis for our analysis. The key differentiator lies in the chemical environment of the sulfur atom and its proximity to the carboxylic acid moiety.
| Property | Thiolane-3-carboxylic acid | 3-Mercaptopropionic acid |
| Structure | A saturated five-membered ring containing a thioether. | A linear three-carbon chain with terminal thiol and carboxyl groups. |
| Molecular Formula | C₅H₈O₂S | C₃H₆O₂S |
| Molecular Weight | 132.18 g/mol | 106.14 g/mol |
| pKa (Carboxylic Acid) | Predicted to be slightly lower (more acidic) than 3-mercaptopropionic acid due to the inductive effect of the integrated thioether. | ~4.34[1][2] |
| pKa (Thiol) | N/A | ~10.84[3][4] |
Dissecting the Determinants of Acidity
The acidity of the carboxyl group (-COOH) is fundamentally determined by the stability of its conjugate base, the carboxylate anion (-COO⁻).[5][6] Any structural feature that delocalizes the negative charge of the carboxylate will stabilize it, shifting the equilibrium towards dissociation and resulting in a stronger acid (lower pKa).
The Inductive Effect: A Tale of Two Sulfurs
The primary factor differentiating the acidity of these two molecules is the inductive effect (-I effect) of the sulfur atom. The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond.[7]
-
3-Mercaptopropionic Acid: The molecule contains a thiol (-SH) group. The sulfur atom is more electronegative than carbon and hydrogen, and it exerts a weak electron-withdrawing effect. However, this effect is attenuated by the two intervening sigma bonds of the ethyl chain separating it from the carboxylic acid.
-
Thiolane-3-carboxylic Acid: In this molecule, the sulfur atom is a thioether integrated into a saturated ring. The carboxylic acid is directly attached to this ring at the 3-position. The sulfur atom's lone pairs and its electronegativity contribute to an electron-withdrawing inductive effect that is more pronounced due to its closer proximity to the carboxyl group compared to the linear analogue. This enhanced inductive withdrawal pulls electron density away from the carboxylate group, stabilizing the negative charge more effectively.
This leads to the central hypothesis: Thiolane-3-carboxylic acid is a stronger acid than 3-mercaptopropionic acid.
Caption: Inductive effect comparison on carboxylate stability.
Intramolecular Hydrogen Bonding
For 3-mercaptopropionic acid, there exists the potential for the formation of an intramolecular hydrogen bond between the thiol proton and an oxygen of the carboxylate anion in its deprotonated state. This would form a stable six-membered ring, which could further stabilize the conjugate base. While plausible, the relatively high pKa of the thiol group (~10.84) indicates that this interaction is not strong enough to significantly lower the carboxylic acid pKa into a highly acidic range.[3][4] Thiolane-3-carboxylic acid lacks a thiol proton and cannot participate in such an interaction. The ability of 3-mercaptopropionic acid to form hydrogen-bonded bilayers can also influence its behavior in condensed phases.[8][9]
Thiol Acidity: A Secondary Consideration
It is crucial to note that 3-mercaptopropionic acid is a diprotic acid. The thiol proton is significantly less acidic than the carboxylic acid proton.[3][4] Thiols are generally more acidic than alcohols due to the weaker S-H bond and the greater polarizability of the larger sulfur atom, which better accommodates the negative charge in the thiolate anion.[10][11]
Experimental Verification: Protocol for pKa Determination via Potentiometric Titration
To empirically validate the predicted differences in acidity, a potentiometric titration is the gold-standard method.[12][13] This technique provides high-precision data by monitoring pH changes as a function of added titrant.[14][15]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Step-by-Step Methodology
I. Materials & Reagents:
-
pH meter with a glass electrode (resolution of 0.01 pH units)
-
Magnetic stirrer and stir bar
-
Calibrated 25 mL or 50 mL burette
-
Standard pH buffers (4.01, 7.00, 10.01)
-
Thiolane-3-carboxylic acid and 3-Mercaptopropionic acid (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized, degassed water
-
Potassium Chloride (KCl) for maintaining ionic strength (optional)
II. Procedure:
-
System Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4, 7, and 10 buffers.
-
Analyte Preparation: Accurately weigh a sample of the acid to prepare a 25 mL solution at a concentration of approximately 0.01 M in deionized water.
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not contact the beaker walls or each other.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[12][14]
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment volume to accurately capture the steep inflection region of the titration curve. Continue the titration well past this inflection point.
III. Data Analysis:
-
Plot Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine Equivalence Point (Veq): The equivalence point is the point of maximum slope on the titration curve. For higher accuracy, plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) against the titrant volume. The equivalence point corresponds to the peak of the first derivative plot and the zero crossing of the second derivative plot.[16]
-
Calculate pKa: Determine the volume of NaOH at the half-equivalence point (Veq / 2). The pH of the solution at this specific volume is equal to the pKa of the acid.[14]
Conclusion and Implications
Based on fundamental chemical principles, Thiolane-3-carboxylic acid is predicted to be a modestly stronger acid than 3-Mercaptopropionic acid. This heightened acidity is attributed to the more effective electron-withdrawing inductive effect of the thioether sulfur, which is held in closer proximity to the carboxylic acid group by the cyclic structure.
For the medicinal chemist, this difference, while small, could influence the ionization state of a drug candidate at physiological pH, impacting its binding affinity to a target receptor or its absorption profile. For the materials scientist, the choice between these molecules for surface functionalization could determine the surface charge density and subsequent interaction with proteins or other charged species. The robust potentiometric titration protocol provided herein offers a clear and reliable method for the empirical validation of these theoretical predictions, empowering researchers to make informed decisions in their work.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
